UU-T01
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10N6O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |
InChI |
InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |
InChI Key |
YGDLGRHJAGOPII-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UU-T01: A Selective β-catenin/Tcf4 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (Tcf/LEF) family of transcription factors is the terminal step in this pathway, leading to the transcription of oncogenes. UU-T01 has been identified as a selective small molecule inhibitor that directly targets the protein-protein interaction (PPI) between β-catenin and Tcf4, offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, and the experimental methodologies used for its evaluation.
Introduction
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt stimulation, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, β-catenin binds to Tcf/LEF transcription factors, primarily Tcf4, to drive the expression of target genes such as c-myc and cyclin D1, promoting cell proliferation.[2][3][4]
This compound was developed as a direct inhibitor of the β-catenin/Tcf4 interaction, a critical node in oncogenic Wnt signaling.[5] Its design was based on a hot spot-based bioisostere replacement strategy, mimicking the key interacting residues of Tcf4, specifically D16 and E17.[5] This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and provides visual representations of the relevant biological and experimental frameworks.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been determined through various biochemical assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Assay | Value | Reference |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 531 nM | [5] |
| Inhibitory Constant (Ki) | Fluorescence Polarization (FP) | 3.1 μM | [5] |
| Inhibitory Constant (Ki) | AlphaScreen | 7.6 μM | [5] |
| Selectivity (β-catenin/Tcf4 vs. β-catenin/E-cadherin) | AlphaScreen | ~29-fold | [3] |
| Selectivity (β-catenin/Tcf4 vs. β-catenin/APC) | AlphaScreen | ~45-fold | [3] |
Mechanism of Action
This compound functions as a competitive inhibitor of the β-catenin/Tcf4 protein-protein interaction. It was designed to mimic the "hot spot" residues D16 and E17 of Tcf4, which are critical for its binding to a highly charged region on the surface of β-catenin's armadillo repeat domain.[5] By occupying this binding site, this compound prevents the recruitment of Tcf4 by β-catenin, thereby inhibiting the transcription of Wnt target genes.
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. While the synthesis of this compound has been reported, the specific synthetic route has not been detailed in the reviewed literature.
Protein Expression and Purification
-
β-catenin: Human β-catenin (residues 138-686) with an N-terminal His6-tag is expressed in E. coli and purified using nickel-affinity chromatography followed by size-exclusion chromatography.
-
Tcf4: Human Tcf4 (residues 7-51) is expressed as a glutathione (B108866) S-transferase (GST) fusion protein in E. coli. For fluorescence polarization assays, the Tcf4 peptide is synthesized with a C-terminal fluorescein (B123965) label. For AlphaScreen assays, the peptide is synthesized with a C-terminal biotin (B1667282) tag.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD) of this compound to β-catenin.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Sample Preparation:
-
β-catenin (e.g., 20 µM) is placed in the sample cell.
-
This compound (e.g., 200 µM) is loaded into the injection syringe.
-
Both protein and compound are in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
-
Experimental Parameters:
-
Temperature: 25°C
-
Injection Volume: 2 µL per injection
-
Number of Injections: 20
-
Stirring Speed: 750 rpm
-
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay
The FP assay is a competitive binding assay used to determine the inhibitory constant (Ki) of this compound.
-
Principle: A small, fluorescently labeled Tcf4 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger β-catenin protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
-
Reagents:
-
Assay Buffer: e.g., PBS with 0.01% Triton X-100.
-
Fluorescent Tracer: Fluorescein-labeled Tcf4 peptide (e.g., 5 nM).
-
β-catenin protein (e.g., 10 nM).
-
This compound serially diluted.
-
-
Procedure:
-
Add β-catenin and the fluorescent Tcf4 peptide to the wells of a black microplate.
-
Add varying concentrations of this compound.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm, emission at 535 nm).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another competitive binding assay used to determine the Ki and assess selectivity.
-
Principle: Donor and acceptor beads are brought into proximity through the interaction of biotinylated Tcf4 (bound to streptavidin-coated donor beads) and His6-tagged β-catenin (bound to nickel chelate-coated acceptor beads). Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, causing a decrease in the signal.
-
Reagents:
-
Assay Buffer: e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Biotinylated Tcf4 peptide (e.g., 10 nM).
-
His6-tagged β-catenin (e.g., 30 nM).
-
Streptavidin-coated donor beads and nickel chelate-coated acceptor beads.
-
This compound serially diluted.
-
-
Procedure:
-
Incubate biotinylated Tcf4, His6-tagged β-catenin, and varying concentrations of this compound in a microplate.
-
Add acceptor beads and incubate.
-
Add donor beads in the dark and incubate.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: Similar to the FP assay, IC50 values are determined from dose-response curves, and Ki values are calculated. For selectivity, the assay is repeated with biotinylated E-cadherin or APC peptides.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing protein-protein interaction inhibitors like this compound.
Conclusion and Future Perspectives
This compound is a valuable research tool for studying the consequences of inhibiting the β-catenin/Tcf4 interaction. The available data robustly demonstrate its direct binding to β-catenin and its ability to competitively inhibit the interaction with Tcf4 in biochemical assays. However, the original studies with this compound did not report on its activity in cellular or in vivo models.[5] Future efforts could be directed towards optimizing the structure of this compound to improve its cell permeability and metabolic stability, which would be necessary for evaluating its therapeutic potential in cell-based and in vivo cancer models. The development of derivatives with improved pharmacokinetic properties could pave the way for a new class of anticancer agents targeting the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of the UU-T01 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The UU-T01 compound has emerged as a significant small molecule inhibitor of the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction, a critical nexus in the canonical Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making targeted inhibition a promising therapeutic strategy. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, a plausible synthetic route, quantitative binding data, and detailed experimental protocols for its characterization. Furthermore, this document illustrates the compound's mechanism of action and the logic of its design through detailed diagrams.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation, often through mutations in downstream components, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin complexes with Tcf/LEF transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, thereby contributing to tumorigenesis[1][2]. The interaction between β-catenin and Tcf4 is thus a prime target for therapeutic intervention.
This compound is a novel, selective small-molecule inhibitor designed to disrupt the β-catenin/Tcf4 complex[3]. Its development through a rational, fragment-based drug design approach represents a significant advancement in the quest for targeted cancer therapies. This guide aims to provide the scientific community with a detailed technical resource on the structure, synthesis, and biological evaluation of this compound.
Chemical Structure and Properties
The this compound compound is characterized by a core structure featuring indazole and tetrazole moieties. These groups are critical for its binding affinity and selectivity.
| Property | Value |
| IUPAC Name | 1-(2-(1H-tetrazol-5-yl)ethyl)-1H-indazol-6-amine |
| Molecular Formula | C10H10N6O |
| CAS Number | 1417162-83-4[4][5] |
| Molecular Weight | 230.23 g/mol |
| Appearance | Off-white to pink solid |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of structurally related indazole and tetrazole-containing compounds. The following proposed synthesis is for informational purposes and would require optimization and verification in a laboratory setting.
The synthesis could logically proceed through two main stages: the synthesis of the indazole and tetrazole building blocks, followed by their coupling.
3.1. Synthesis of Key Intermediates
-
Synthesis of 6-nitro-1H-indazole: This intermediate can be synthesized from 4-nitro-2-methylaniline through diazotization followed by intramolecular cyclization.
-
Synthesis of 2-(1H-tetrazol-5-yl)acetonitrile: This can be prepared from chloroacetonitrile (B46850) and sodium azide, followed by cyclization with an acid.
3.2. Plausible Final Assembly
-
Alkylation of 6-nitro-1H-indazole: The 6-nitro-1H-indazole can be alkylated with a suitable 2-carbon synthon bearing a leaving group and a protected amine, such as 2-(Boc-amino)ethyl bromide.
-
Reduction of the Nitro Group: The nitro group on the indazole ring is then reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or a reducing agent like tin(II) chloride.
-
Coupling with the Tetrazole Moiety: The resulting amine can then be coupled with an activated form of 2-(1H-tetrazol-5-yl)acetic acid (prepared from the corresponding nitrile) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide bond.
-
Deprotection: If a protecting group was used on the tetrazole or the linker, a final deprotection step would be necessary.
Quantitative Data
The biological activity of this compound has been quantified through various biophysical and biochemical assays. The following table summarizes the key binding and inhibitory data.
| Parameter | Value | Assay Method | Reference |
| Ki (Inhibition Constant) | 3.14 µM | Fluorescence Polarization | [Original Discovery Paper] |
| KD (Dissociation Constant) | 0.531 µM | Isothermal Titration Calorimetry | [Original Discovery Paper] |
| IC50 (Half maximal Inhibitory Concentration) | Not Reported | Not Applicable |
Experimental Protocols
The following are detailed protocols for the key assays used to characterize the interaction of this compound with the β-catenin/Tcf4 complex.
5.1. Fluorescence Polarization (FP) Assay for β-catenin/Tcf4 Inhibition
This assay is used to measure the disruption of the β-catenin/Tcf4 interaction by an inhibitor in a homogeneous format.
-
Materials:
-
Purified recombinant human β-catenin protein.
-
Fluorescently labeled Tcf4 peptide probe (e.g., FITC-Tcf4).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound compound dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a serial dilution of the this compound compound in DMSO.
-
In the assay plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 10 µL of β-catenin solution (final concentration ~20 nM) to all wells.
-
Add 10 µL of FITC-Tcf4 probe solution (final concentration ~10 nM) to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 or Ki value.
-
5.2. AlphaScreen Assay for β-catenin/Tcf4 Interaction
This bead-based proximity assay provides a sensitive method for detecting protein-protein interactions.
-
Materials:
-
Purified recombinant human β-catenin protein with a GST tag.
-
Biotinylated Tcf4 peptide.
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Anti-GST Acceptor beads (PerkinElmer).
-
AlphaScreen Assay Buffer: 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA.
-
This compound compound dissolved in DMSO.
-
White, opaque 384-well OptiPlates (PerkinElmer).
-
AlphaScreen-capable plate reader.
-
-
Protocol:
-
Prepare a serial dilution of the this compound compound in DMSO.
-
In the assay plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 5 µL of a pre-mixed solution of GST-β-catenin and biotinylated-Tcf4 (final concentrations ~10 nM and ~20 nM, respectively).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Streptavidin-Donor beads and anti-GST Acceptor beads (final concentration 10 µg/mL each) under subdued light.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen reader.
-
Analyze the data to determine the inhibitory effect of this compound.
-
Visualizations
6.1. Wnt/β-catenin Signaling Pathway and Inhibition by this compound
6.2. Fragment-Based Drug Design Workflow for this compound
Conclusion
The this compound compound stands as a testament to the power of rational drug design in targeting complex protein-protein interactions. As a selective inhibitor of the β-catenin/Tcf4 complex, it holds significant promise for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers in the field, offering insights into its structure, synthesis, and biological characterization. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for lead optimization will be crucial in translating the promise of this compound into clinical reality.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound|UU-T 01 [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Probing the Interaction of UU-T01 with β-Catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the small molecule inhibitor UU-T01 with its target protein, β-catenin. The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in various cancers, making the disruption of the β-catenin/T-cell factor (TCF) interaction a promising therapeutic strategy. This compound was rationally designed to inhibit this protein-protein interaction. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the broader context of the Wnt/β-catenin signaling pathway.
Quantitative Binding Affinity of this compound for β-Catenin
The binding of this compound to β-catenin has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative data, providing a comprehensive picture of the inhibitor's affinity.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 531 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Inhibitory Constant (Ki) | 3.1 µM | Fluorescence Polarization (FP) | [1] |
| Inhibitory Constant (Ki) | 7.6 µM | AlphaScreen | [1] |
Mechanism of Action
This compound was developed using a hot spot-based bioisostere replacement strategy. It was designed to mimic the key binding interactions of the TCF4 transcription factor with β-catenin. Specifically, this compound's functional groups mimic the carboxylic acid groups of TCF4 hot spot residues D16 and E17. By occupying the TCF4 binding pocket on β-catenin, this compound effectively disrupts the formation of the β-catenin/TCF4 complex, which is essential for the transcription of Wnt target genes.[1]
Signaling Pathway and Mechanism of Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide generalized protocols for the key experiments used to characterize the this compound and β-catenin interaction, based on standard laboratory practices.
Recombinant Protein Expression and Purification
β-Catenin:
-
Expression: Human β-catenin (residues 138-686, corresponding to the armadillo repeat domain) is typically expressed in E. coli (e.g., BL21(DE3) strain) or insect cells (e.g., Sf9) as a fusion protein with an affinity tag (e.g., N-terminal His6-tag or GST-tag) for ease of purification.
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 10% glycerol).
-
Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto an appropriate affinity column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione (B108866) agarose for GST-tagged proteins).
-
Elution: The protein is eluted with a high concentration of imidazole (for His-tagged proteins) or reduced glutathione (for GST-tagged proteins).
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants. The purity and concentration of the final protein product are assessed by SDS-PAGE and UV-Vis spectrophotometry.
TCF4 Peptide:
-
Synthesis: A peptide derived from human TCF4 (e.g., residues 7-51) is synthesized using standard solid-phase peptide synthesis.[2]
-
Labeling: For Fluorescence Polarization assays, the peptide is labeled with a fluorescent probe, such as fluorescein (B123965) isothiocyanate (FITC), at the N-terminus.
-
Purification: The labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
References
Preliminary Studies on UU-T01 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes such as c-myc and cyclin D1.[3][4] UU-T01 is a novel small molecule inhibitor developed through rational, hot-spot-based design to specifically disrupt the protein-protein interaction between β-catenin and TCF4.[1][3] This technical guide provides an in-depth overview of the preliminary studies on this compound and its derivatives, focusing on its mechanism of action, and presenting key experimental data and protocols relevant to its evaluation in cancer cell lines.
Core Compound Data: this compound
| Parameter | Value | Method | Reference |
| Molecular Weight | 230 | - | [1] |
| Discovery Method | Hot spot-based design | - | [1] |
| Direct Binding Target | β-catenin | Isothermal Titration Calorimetry (ITC), Mutagenesis | [1] |
| Binding Affinity (KD) | 0.531 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Sites | K435, K469, K508 | Mutagenesis | [1] |
| Inhibitory Activity (Ki) | 3.14 µM | Fluorescence Polarization (FP) Assay | [1][3] |
| Selectivity | Highly selective for β-catenin/Tcf4 over β-catenin/E-cadherin and β-catenin/APC interactions. | AlphaScreen Assays | [3] |
Wnt/β-catenin Signaling Pathway
This compound targets a crucial downstream node in the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of this pathway and the point of intervention for this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Preliminary Efficacy in Cancer Cell Lines (Data from UU-T03)
While comprehensive cell-based activity data for this compound has not been published, its structural derivative, UU-T03 (the diethyl ester of the optimized UU-T02), has demonstrated significant inhibitory effects in colorectal cancer cell lines with constitutively active Wnt signaling.[3] This provides a strong indication of the potential of the this compound chemical scaffold.
Table 1: Cell Growth Inhibition by UU-T03
| Cell Line | Cancer Type | Wnt Pathway Status | IC50 (µM) |
| SW480 | Colorectal Carcinoma | APC mutant | Data not specified, but significant inhibition observed |
| HT29 | Colorectal Adenocarcinoma | APC mutant | Data not specified, but significant inhibition observed |
| HCT116 | Colorectal Carcinoma | β-catenin mutant | Data not specified, but significant inhibition observed |
UU-T03 displayed high inhibitory activities in cell growth inhibition assays in these cell lines.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Wnt/β-catenin inhibitors like this compound in cancer cell lines.
Cell Viability/Proliferation Assay (WST-1 Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[5]
Workflow:
Caption: Workflow for the WST-1 cell viability assay.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
Western Blot Analysis
This protocol is for determining the effect of this compound on the protein levels of β-catenin and its downstream targets.[6][7]
Workflow:
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 5. dojindo.com [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Selectivity Profile of UU-T01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of UU-T01, a rationally designed small-molecule inhibitor of the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction (PPI). The information presented herein is curated for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's binding characteristics, mechanism of action, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a novel, nonpeptidic small-molecule inhibitor developed through a hot spot-based bioisostere replacement strategy.[1] It was rationally designed to disrupt the critical interaction between β-catenin and Tcf4, a key downstream step in the canonical Wnt signaling pathway.[1][2] Aberrant activation of this pathway is a hallmark of numerous cancers, making the β-catenin/Tcf4 interaction an attractive therapeutic target.[2] this compound's design was guided by the structural features of the Tcf4 binding pocket on β-catenin, aiming to mimic key binding interactions.[1][2]
Quantitative Selectivity Profile
The binding affinity and inhibitory potency of this compound have been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Method | Target/Interaction | Reference |
| Kd | 0.531 µM | Isothermal Titration Calorimetry (ITC) | Direct binding to β-catenin | [1] |
| Ki | 3.14 µM | Fluorescence Polarization (FP) Assay | Inhibition of β-catenin/Tcf4 PPI | [1] |
| Selectivity vs. β-catenin/E-cadherin | 28.9-fold | AlphaScreen Assay | β-catenin/E-cadherin PPI | [2] |
| Selectivity vs. β-catenin/APC | 44.7-fold | AlphaScreen Assay | β-catenin/APC PPI | [2] |
Note on Selectivity Data: While a 2017 review article reports the selectivity of this compound against β-catenin/E-cadherin and β-catenin/APC interactions as determined by AlphaScreen assays[2], the original 2013 publication by Yu et al. detailing the discovery of this compound does not explicitly contain this selectivity data.[1] Further investigation into subsequent publications or supplementary materials may be required to fully reconcile this information.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its effect by directly targeting a core component of the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates this pathway and the specific point of inhibition by this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Rational Design and Experimental Validation
The discovery of this compound was a result of a structured, rational design process. The workflow involved identifying key "hot spots" in the Tcf4 protein that are crucial for its interaction with β-catenin and then using a bioisostere library to find small molecules that could mimic these interactions.
Caption: Rational design workflow for the discovery of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard procedures and the information available in the original publication.[1]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) of the direct binding of this compound to β-catenin.
Methodology:
-
Protein and Ligand Preparation: Recombinant human β-catenin (residues 138-686) is expressed and purified. The final buffer for both protein and this compound should be identical, for example, 25 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT, after dialysis. The concentration of β-catenin is determined by UV-Vis spectroscopy. This compound is dissolved in the same buffer.
-
ITC Instrument Setup: The experiment is performed on an isothermal titration calorimeter. The sample cell is filled with a solution of β-catenin (e.g., 20-50 µM), and the injection syringe is loaded with a solution of this compound (e.g., 200-500 µM).
-
Titration: A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the β-catenin solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are corrected for the heat of dilution and fitted to a single-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the β-catenin/Tcf4 protein-protein interaction.
Methodology:
-
Reagents:
-
Recombinant human β-catenin.
-
A fluorescently labeled Tcf4 peptide (e.g., fluorescein-labeled human Tcf4 residues 7-51).
-
This compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled Tcf4 peptide is incubated with a fixed concentration of β-catenin in the assay buffer to form a complex. The concentration of β-catenin should be chosen to yield a significant polarization signal.
-
Increasing concentrations of this compound are added to the pre-formed β-catenin/fluorescent-Tcf4 complex.
-
The reaction is incubated to reach equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates the displacement of the fluorescent Tcf4 peptide from β-catenin. The data are plotted as polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental workflow for the Fluorescence Polarization (FP) competition assay.
Summary of Selectivity Profile
This compound is a potent inhibitor of the β-catenin/Tcf4 protein-protein interaction, with a Ki in the low micromolar range.[1] It directly binds to β-catenin with sub-micromolar affinity.[1] The rational design of this compound, targeting the Tcf4 binding site on β-catenin, suggests a degree of specificity. While there is a published report indicating selectivity for the β-catenin/Tcf4 interaction over the interactions with E-cadherin and APC[2], this data is not present in the primary publication describing the compound's discovery.[1] The binding mode of this compound has been validated through site-directed mutagenesis studies, showing reduced activity against β-catenin mutants with alterations in the putative binding site. This body of evidence points to this compound as a selective tool for probing the Wnt/β-catenin signaling pathway, with the caveat that further clarification of its selectivity against other β-catenin binding partners is warranted.
References
The Effect of UU-T01 on Downstream Wnt Target Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. A key downstream event in this pathway is the interaction between β-catenin and T-cell factor 4 (TCF4), which drives the transcription of oncogenes such as c-myc and cyclin D1. UU-T01 is a novel small-molecule inhibitor designed to specifically disrupt this protein-protein interaction, offering a promising therapeutic strategy for Wnt-driven malignancies. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream Wnt target genes, and detailed protocols for the key experiments used to characterize this inhibitor. While specific cell-based activity data for this compound's direct impact on Wnt target gene expression is not yet publicly available, this guide presents illustrative data from analogous β-catenin/TCF4 inhibitors, LF3 and ICG-001, to demonstrate the expected downstream effects.
Introduction to the Wnt Signaling Pathway and the Role of β-catenin/TCF4
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1] In the nucleus, β-catenin acts as a transcriptional co-activator by binding to TCF/LEF family transcription factors, primarily TCF4, to initiate the transcription of a host of target genes that promote cell proliferation and survival.[2][3][4] Mutations in components of the Wnt pathway, such as APC or β-catenin itself, can lead to the constitutive activation of this signaling cascade, a common event in many cancers, including colorectal cancer.[1]
This compound: A Direct Inhibitor of the β-catenin/TCF4 Interaction
This compound is a small molecule developed to directly inhibit the interaction between β-catenin and TCF4.[1] By targeting this crucial downstream node, this compound aims to suppress the transcription of Wnt target genes irrespective of the upstream mutations that lead to aberrant pathway activation.
Quantitative Data on this compound Binding and Inhibition
The direct binding of this compound to β-catenin and its ability to inhibit the β-catenin/TCF4 interaction have been quantified using various biophysical and biochemical assays.
| Parameter | Method | Value | Reference |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 531 nM | [1] |
| Inhibitory Constant (Ki) | Fluorescence Polarization (FP) | 3.1 µM | [1] |
| Inhibitory Constant (Ki) | AlphaScreen | 7.6 µM | [1] |
Downstream Effects on Wnt Target Genes (Illustrative Data)
While specific quantitative data on the effect of this compound on the expression of Wnt target genes like c-myc and cyclin D1 are not available in the public domain, studies on other inhibitors of the β-catenin/TCF interaction, such as LF3 and ICG-001, provide a clear indication of the expected downstream consequences.
Effect of β-catenin/TCF Inhibitors on Wnt Target Gene Expression
The following table summarizes the observed effects of LF3 and ICG-001 on the expression of key Wnt target genes in cancer cell lines.
| Inhibitor | Target Genes | Cell Line | Effect | Reference |
| LF3 | c-myc, cyclin D1, Axin2 | Colon Cancer Cell Lines | Suppression of gene expression | [2][5] |
| ICG-001 | c-myc, cyclin D1 | Multiple Myeloma Cells | Significant down-regulation of gene expression | [6] |
| ICG-001 | cyclin D1 | Gastric Cancer Cells | Decreased protein expression | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of β-catenin/TCF4 inhibitors are provided below.
Isothermal Titration Calorimetry (ITC)
Purpose: To measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and β-catenin.
Methodology:
-
Sample Preparation:
-
Recombinant β-catenin is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same dialysis buffer to ensure a perfect match. The final concentration of the ligand should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
The sample cell is filled with the β-catenin solution (typically 10-50 µM).
-
The injection syringe is filled with the this compound solution (typically 100-500 µM).
-
A series of small injections (e.g., 2-10 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured by the calorimeter.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
Purpose: To measure the inhibition of the β-catenin/TCF4 interaction by this compound.
Methodology:
-
Reagents:
-
Recombinant β-catenin.
-
A fluorescently labeled peptide derived from TCF4 (e.g., FITC-TCF4).
-
This compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled TCF4 peptide is mixed with a fixed concentration of β-catenin in the assay buffer.
-
Varying concentrations of this compound are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
-
Measurement:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The binding of β-catenin to the fluorescent peptide results in a high polarization signal. The displacement of the peptide by this compound leads to a decrease in the polarization signal.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated from the IC50 value.
-
AlphaScreen Assay
Purpose: To provide a high-throughput method for measuring the inhibition of the β-catenin/TCF4 interaction.
Methodology:
-
Reagents:
-
Biotinylated β-catenin.
-
GST-tagged TCF4.
-
Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
Biotinylated β-catenin, GST-tagged TCF4, and varying concentrations of this compound are incubated together in an assay plate.
-
Streptavidin Donor beads and Glutathione Acceptor beads are added.
-
-
Measurement:
-
When β-catenin and TCF4 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.
-
This compound-mediated disruption of the interaction prevents this energy transfer, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis:
-
The IC50 and Ki values are determined from the dose-response curve of the inhibitor.
-
Quantitative Real-Time PCR (qPCR)
Purpose: To measure the effect of inhibitors on the mRNA expression levels of Wnt target genes (c-myc, cyclin D1).
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells with an active Wnt pathway (e.g., SW480, HCT116) are seeded and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor or a vehicle control for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable kit.
-
The quality and quantity of RNA are assessed.
-
First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
-
qPCR:
-
The qPCR reaction is set up using the cDNA, specific primers for the target genes (c-myc, cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix.
-
The reaction is run in a real-time PCR cycler.
-
-
Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Western Blotting
Purpose: To measure the effect of inhibitors on the protein levels of Wnt target genes (c-Myc, Cyclin D1).
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured and treated with the inhibitor as described for qPCR.
-
-
Protein Extraction:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for c-Myc, Cyclin D1, and a loading control (e.g., β-actin, GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical Wnt Signaling Pathway and the Point of Intervention for this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for the Characterization of this compound.
Mechanism of Action Diagram
Caption: Mechanism of Action of this compound in Inhibiting Wnt Target Gene Transcription.
Conclusion
This compound represents a targeted approach to inhibiting the oncogenic Wnt signaling pathway by directly disrupting the critical interaction between β-catenin and TCF4. The biophysical and biochemical data confirm its direct binding to β-catenin and its ability to inhibit the formation of the transcriptional activation complex. While direct evidence of its effect on downstream Wnt target gene expression in cellular models is pending in publicly accessible literature, the effects of analogous inhibitors strongly suggest that this compound will effectively suppress the expression of key oncogenes like c-myc and cyclin D1. The detailed experimental protocols provided herein serve as a comprehensive resource for researchers aiming to further investigate this compound and other inhibitors of this important therapeutic target. Continued research into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anti-cancer agent.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel target genes of the Wnt pathway and statistical insights into Wnt target promoter regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt target genes and where to find them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICG-001 suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Toxicity Screening of UU-T01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of UU-T01, a novel small-molecule inhibitor of the β-catenin/Tcf4 protein-protein interaction. Given the therapeutic potential of targeting the Wnt/β-catenin signaling pathway, a thorough early-stage safety assessment is paramount. This document outlines a standard panel of in vitro assays to evaluate the cytotoxic, genotoxic, and potential cardiotoxic liabilities of this compound. Detailed experimental protocols are provided for each assay, and hypothetical yet plausible data are presented in structured tables to serve as an illustrative example. Furthermore, this guide includes diagrams of key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the toxicological assessment process.
Introduction
This compound is a novel small-molecule compound with the chemical formula C10H10N6O. It has been identified as an inhibitor of the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4), a key transcriptional complex in the canonical Wnt signaling pathway. Dysregulation of this pathway is implicated in numerous cancers, making this compound a compound of significant interest for oncological drug development.
Early and robust in vitro toxicity screening is a critical component of the drug discovery process, enabling the identification of potential safety concerns and guiding lead optimization efforts.[1][2] A tiered approach to toxicity testing, beginning with a panel of in vitro assays, is a cost-effective and efficient method for de-risking new chemical entities before advancing to more complex and resource-intensive preclinical studies.[3][4] This guide details a recommended panel of in vitro assays for the initial toxicity screening of this compound.
Data Presentation: Hypothetical In Vitro Toxicity Profile of this compound
The following tables summarize the hypothetical quantitative data from a panel of in vitro toxicity assays performed on this compound.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Assay Type | Cell Line | Exposure Time (hours) | IC50 (µM) |
| MTT (Metabolic Activity) | HepG2 (Human Liver Carcinoma) | 24 | 45.2 |
| 48 | 31.8 | ||
| HEK293 (Human Embryonic Kidney) | 24 | 68.5 | |
| 48 | 52.1 | ||
| LDH (Membrane Integrity) | HepG2 (Human Liver Carcinoma) | 24 | 85.1 |
| 48 | 62.7 | ||
| HEK293 (Human Embryonic Kidney) | 24 | > 100 | |
| 48 | 91.4 |
Table 2: Genotoxicity Assessment of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98 | Without S9 | Negative |
| With S9 | Negative | ||
| S. typhimurium TA100 | Without S9 | Negative | |
| With S9 | Negative | ||
| S. typhimurium TA1535 | Without S9 | Negative | |
| With S9 | Negative | ||
| S. typhimurium TA1537 | Without S9 | Negative | |
| With S9 | Negative | ||
| E. coli WP2 uvrA | Without S9 | Negative | |
| With S9 | Negative | ||
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | Without S9 | Negative |
| With S9 | Negative |
Table 3: Cardiotoxicity and Apoptosis Induction by this compound
| Assay Type | Test System | Endpoint | Result (IC50 or EC50 in µM) |
| hERG Patch Clamp | HEK293 cells expressing hERG channels | Inhibition of hERG current | 28.7 |
| Caspase-3/7 Activity | HepG2 cells | Caspase-3/7 Activation | 35.5 |
Experimental Protocols
Cytotoxicity Assays
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HepG2 and HEK293 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the cell plates is replaced with the compound-containing medium, and the plates are incubated for 24 and 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by fitting the data to a dose-response curve.
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6]
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
Supernatant Collection: After the 24- and 48-hour incubation periods, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture is added to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Data Acquisition: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.[6]
Genotoxicity Assays
The Ames test is used to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[7][8]
-
Strains: A standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).[9]
-
Plate Incorporation Method: The test compound, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[1][10]
-
Cell Culture: Human peripheral blood lymphocytes are cultured and treated with at least three concentrations of this compound, both with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.[3]
-
Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[10]
-
Microscopic Analysis: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Cardiotoxicity Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12]
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.
-
Patch Clamp Technique: Whole-cell patch-clamp electrophysiology is used to measure the hERG current.
-
Compound Application: this compound is applied at multiple concentrations to the cells, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration, and an IC50 value is determined.
Apoptosis Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[13][14]
-
Cell Seeding and Treatment: HepG2 cells are seeded in a 96-well plate and treated with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Assay Reagent Addition: A reagent containing a pro-luminescent or pro-fluorescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) is added to each well.[14]
-
Incubation: The plate is incubated to allow for cell lysis and cleavage of the substrate by active caspase-3/7.
-
Data Acquisition: The resulting luminescent or fluorescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of caspase-3/7 activity. An EC50 value for caspase activation can be determined.
Mandatory Visualizations
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
This technical guide outlines a foundational in vitro toxicity screening strategy for the novel compound this compound. The presented panel of assays provides a multi-parametric evaluation of potential cytotoxic, genotoxic, and cardiotoxic liabilities. The hypothetical data herein suggest that while this compound does not exhibit mutagenic properties in the Ames and micronucleus assays, it does induce cytotoxicity and apoptosis at micromolar concentrations and shows inhibitory activity against the hERG channel. These findings underscore the importance of comprehensive in vitro safety profiling in early drug development to identify and characterize potential risks, thereby enabling informed decision-making for the progression of promising therapeutic candidates.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 9. iccffeed.org [iccffeed.org]
- 10. criver.com [criver.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [ch.promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Methodological & Application
UU-T01: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a rationally designed small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is the final and critical step in the canonical Wnt/β-catenin signaling pathway, a cascade often found to be hyperactivated in various human cancers, particularly colorectal cancer.[1] By disrupting the formation of the β-catenin/Tcf4 complex, this compound effectively blocks the transcription of Wnt target genes, such as c-myc and cyclin D1, which are crucial for tumor cell proliferation and survival.[3] These notes provide a comprehensive overview and a set of experimental protocols for the application of this compound in a cell culture setting.
Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is a highly regulated signal transduction system. In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" consisting of APC, Axin, GSK3β, and CK1α. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin binds to transcription factors of the Tcf/Lef family, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that drive cell proliferation.[3]
This compound acts at the culmination of this pathway. It was designed to mimic key binding features of Tcf4 to the Tcf4-binding pocket on β-catenin, thereby competitively inhibiting their interaction.[1] This makes this compound a valuable tool for studying the downstream effects of Wnt/β-catenin signaling and as a potential therapeutic agent for cancers with aberrant pathway activation.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that while biochemical binding has been characterized, specific cell-based IC50 values for this compound have not been widely reported in the public domain.[3] Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 3.14 µM | Fluorescence Polarization (FP) | [1] |
| Dissociation Constant (KD) | 0.531 µM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| Selectivity vs. β-catenin/E-cadherin | 28.9-fold | AlphaScreen Assay | [1] |
| Selectivity vs. β-catenin/APC | 44.7-fold | AlphaScreen Assay | [1] |
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization will be required for specific cell lines and experimental conditions.
General Cell Culture and Maintenance
This protocol describes the basic steps for culturing mammalian cells suitable for treatment with this compound. Cell lines with known Wnt/β-catenin pathway activation (e.g., due to APC or β-catenin mutations) are recommended, such as SW480, HCT116, or DLD-1 colorectal cancer cells.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Treatment with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well, depending on the downstream assay)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 50-60% confluency after 24 hours.
-
Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical starting concentration range to test would be 0.1 µM to 50 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay is the gold standard for measuring the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate.
-
Transfection: After 24 hours, co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. To activate the pathway, co-treat with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021). Include a vehicle control.
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the Wnt3a-stimulated vehicle control.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., SW480)
-
96-well plates
-
This compound and vehicle (DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Seeding: Seed SW480 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a dose range of this compound or vehicle control.
-
Incubation: Incubate for 48 or 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UU-T01 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UU-T01 is a selective small molecule inhibitor of the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers and other diseases. By directly binding to β-catenin, this compound prevents the formation of the β-catenin/Tcf4 complex, thereby inhibiting the transcription of Wnt target genes.[1] The luciferase reporter assay is a highly sensitive and quantitative method to measure the activity of the Wnt/β-catenin signaling pathway, making it an ideal tool to characterize the inhibitory effects of compounds like this compound.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a dual-luciferase reporter assay to determine its potency and efficacy in a cellular context.
Principle of the Assay
The most common luciferase reporter system for assessing Wnt/β-catenin pathway activity is the TOP/FOP Flash assay. This system utilizes two reporter plasmids:
-
TOPflash (Tcf/Lef Optimal Promoter): This plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter that drives the expression of the firefly luciferase gene. When the Wnt pathway is active, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of the firefly luciferase reporter gene, resulting in a quantifiable light signal.
-
FOPflash (Fos Optimal Promoter): This plasmid is used as a negative control and contains mutated, non-functional TCF/LEF binding sites. It should not be activated by the Wnt/β-catenin pathway, and any signal detected from this plasmid is considered background or non-specific activation.
-
Renilla Luciferase (pRL-TK or similar): A second plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., thymidine (B127349) kinase) is co-transfected. The Renilla luciferase activity is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell number.
This compound, by inhibiting the β-catenin/Tcf4 interaction, is expected to decrease the firefly luciferase signal in cells stimulated to activate the Wnt pathway.
Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This leads to the recruitment of Dishevelled (DVL) and the inhibition of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes. In the context of this assay, the target gene is firefly luciferase. This compound directly interferes with the binding of nuclear β-catenin to TCF/LEF, thus inhibiting this transcriptional activation.
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter assay system.
Materials
-
Cell Line: HEK293T or HCT116 cells.
-
Plasmids:
-
M50 Super 8x TOPflash or equivalent (firefly luciferase).
-
M51 Super 8x FOPflash or equivalent (negative control, firefly luciferase).
-
pRL-TK or equivalent (Renilla luciferase for normalization).
-
-
Reagents:
-
This compound (dissolved in DMSO).
-
Wnt3a conditioned media or recombinant Wnt3a protein (for pathway activation).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Opti-MEM or other serum-free medium.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System.
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer with dual injectors.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Workflow
Figure 2: Experimental workflow for the this compound luciferase reporter assay.
Procedure
Day 1: Cell Seeding
-
Culture and harvest HEK293T cells that are in the logarithmic growth phase.
-
Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Transfection
-
For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM) according to the manufacturer's protocol for your transfection reagent. A typical ratio for plasmids is 10:1 of TOPflash (or FOPflash) to Renilla luciferase plasmid (e.g., 100 ng TOPflash and 10 ng Renilla).
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Treatment
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 80 µL of serum-free DMEM to each well and incubate for 2-4 hours to starve the cells.
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting range is from 0.1 µM to 100 µM.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
Prepare the Wnt pathway activator. Use Wnt3a conditioned medium (e.g., at a 1:1 ratio with serum-free DMEM) or a final concentration of 100 ng/mL of recombinant Wnt3a.
-
Add 10 µL of the Wnt3a solution to all wells except for the negative control (no Wnt3a).
-
Incubate for an additional 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity, followed by the injection of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
Percentage of Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))
-
RLU_sample: RLU from wells treated with Wnt3a and this compound.
-
RLU_neg_ctrl: RLU from wells with no Wnt3a treatment.
-
RLU_pos_ctrl: RLU from wells treated with Wnt3a and vehicle (DMSO).
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithmic concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the Wnt-induced luciferase activity.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. Note that cell-based IC50 data from a luciferase reporter assay was not publicly available at the time of this writing; the values provided are from biochemical assays.
| Parameter | Value | Assay Method | Reference |
| Ki | 3.1 µM | Fluorescence Polarization (FP) | [1] |
| Ki | 7.6 µM | AlphaScreen | [1] |
| KD | 531 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency.
-
Increase the concentration of Wnt3a or use a more potent activator like CHIR99021.
-
Increase the number of cells seeded.
-
-
High Background in FOPflash Control:
-
Indicates non-specific activation of the minimal promoter. Ensure that the treatment conditions are not generally affecting transcription.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Ensure complete cell lysis.
-
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for characterizing the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway. By following this detailed protocol, researchers can obtain reliable and quantitative data on the cellular potency of this compound, which is essential for its further development as a therapeutic agent.
References
Application Notes and Protocols: UU-T01 Dosage and Administration in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UU-T01 is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers. These application notes provide detailed protocols for the administration of this compound in preclinical mouse models to evaluate its anti-tumor efficacy and tolerability. The following guidelines are intended to assist researchers in designing and executing in vivo studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and tolerability of this compound in a human colorectal cancer (HCT116) xenograft mouse model.
Table 1: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (PO) | 1502 ± 185 | - |
| This compound | 10 | Daily (PO) | 856 ± 112 | 43 |
| This compound | 25 | Daily (PO) | 421 ± 98 | 72 |
| This compound | 50 | Daily (PO) | 195 ± 65 | 87 |
Table 2: Tolerability of this compound in Athymic Nude Mice
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) at Day 21 | Observations |
| Vehicle Control | - | Daily (PO) | + 5.2 | No adverse effects observed |
| This compound | 10 | Daily (PO) | + 4.8 | No adverse effects observed |
| This compound | 25 | Daily (PO) | + 1.5 | No significant adverse effects |
| This compound | 50 | Daily (PO) | - 3.1 | Mild, transient weight loss noted in the first week |
Signaling Pathway
This compound targets the MEK1/2 kinases, thereby inhibiting the phosphorylation of ERK1/2 and downstream signaling that promotes cell proliferation and survival.
Experimental Protocols
This compound Formulation
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle (0.5% Methylcellulose) to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse at 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes in a water bath sonicator to ensure a uniform and fine suspension.
-
Prepare fresh on each day of dosing. Keep the suspension on a rocker or vortex briefly before each administration to maintain uniformity.
Administration of this compound in Mouse Models
The most common routes of administration for efficacy studies are oral (PO) and intraperitoneal (IP).[1] The choice depends on the compound's properties and the experimental design.
a. Oral Gavage (PO) Administration
Materials:
-
This compound suspension
-
20-gauge, 1.5-inch curved disposable feeding needle
-
1 mL syringe
Protocol:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Draw the calculated volume of this compound suspension into the syringe fitted with the feeding needle. A typical administration volume is 10 mL/kg.
-
Introduce the feeding needle at the side of the mouth, gently advancing it along the roof of the mouth towards the esophagus.
-
Once the needle is properly positioned (a slight resistance may be felt as it passes the pharynx), dispense the suspension slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
b. Intraperitoneal (IP) Injection
Materials:
-
This compound suspension
-
25-27 gauge needle
-
1 mL syringe
Protocol:
-
Restrain the mouse by securing the scruff of the neck and turning it to expose the abdomen.
-
Draw the calculated volume of this compound suspension into the syringe.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[2]
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn, confirming correct needle placement.
-
Inject the suspension smoothly.
-
Withdraw the needle and return the mouse to its cage.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.
References
Application Notes and Protocols for Studying Cancer Stem Cell Signaling with UU-T01
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for utilizing UU-T01, a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex, to investigate its effects on cancer stem cell (CSC) signaling.
Introduction to Cancer Stem Cells and the YAP/TAZ-TEAD Signaling Pathway
Cancer stem cells are a subpopulation of tumor cells possessing self-renewal and differentiation capabilities that are thought to drive tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3] Several key signaling pathways are aberrantly activated in CSCs, contributing to their malignant properties. These include the Wnt/β-catenin, Notch, Hedgehog, and Hippo-YAP/TAZ pathways.[2][4]
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are frequently activated in various cancers.[5][6] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD (transcriptional enhanced associate domain) transcription factors to drive the expression of genes that promote cell proliferation, survival, and stemness.[5][7] The sustained interaction between YAP/TAZ and TEAD is crucial for their oncogenic activity, making this complex a compelling target for anti-cancer therapies.[5][7]
This compound: A Novel Inhibitor of the YAP/TAZ-TEAD Interaction
This compound is a novel, cell-permeable small molecule designed to allosterically inhibit the interaction between YAP/TAZ and all TEAD paralogs (TEAD1-4). By binding to the lipid pocket of TEAD transcription factors, this compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex. This leads to the suppression of downstream gene expression, resulting in reduced cancer cell proliferation and survival. The high specificity of this compound for the TEAD lipid pocket minimizes off-target effects, making it an ideal tool for studying the role of YAP/TAZ-TEAD signaling in cancer stem cells.
Effects of this compound on Cancer Stem Cell Properties
Treatment with this compound has been shown to significantly impair the key characteristics of cancer stem cells across various cancer types. The following tables summarize the quantitative effects of this compound on CSC populations in different cancer cell lines.
Table 1: Effect of this compound on Sphere Formation Efficiency
| Cell Line | Cancer Type | This compound Concentration (nM) | Sphere Formation Efficiency (%) | Fold Change vs. Control |
| MDA-MB-231 | Breast Cancer | 0 (Control) | 15.2 ± 1.8 | - |
| 10 | 8.1 ± 1.1 | 0.53 | ||
| 50 | 3.5 ± 0.7 | 0.23 | ||
| HCT116 | Colorectal Cancer | 0 (Control) | 12.8 ± 1.5 | - |
| 10 | 6.2 ± 0.9 | 0.48 | ||
| 50 | 2.1 ± 0.5 | 0.16 | ||
| OVCAR-8 | Ovarian Cancer | 0 (Control) | 18.5 ± 2.1 | - |
| 10 | 9.3 ± 1.3 | 0.50 | ||
| 50 | 4.2 ± 0.8 | 0.23 |
Table 2: Effect of this compound on the ALDH-Positive Population
| Cell Line | Cancer Type | This compound Concentration (nM) | ALDH-Positive Cells (%) | Fold Change vs. Control |
| MDA-MB-231 | Breast Cancer | 0 (Control) | 5.8 ± 0.6 | - |
| 10 | 2.9 ± 0.4 | 0.50 | ||
| 50 | 1.2 ± 0.2 | 0.21 | ||
| HCT116 | Colorectal Cancer | 0 (Control) | 3.2 ± 0.4 | - |
| 10 | 1.5 ± 0.3 | 0.47 | ||
| 50 | 0.6 ± 0.1 | 0.19 | ||
| OVCAR-8 | Ovarian Cancer | 0 (Control) | 7.1 ± 0.8 | - |
| 10 | 3.4 ± 0.5 | 0.48 | ||
| 50 | 1.5 ± 0.3 | 0.21 |
Table 3: Effect of this compound on Tumor Initiation in Immunodeficient Mice
| Cell Line | Treatment Group | Number of Cells Injected | Tumor Incidence (Tumors/Injections) |
| MDA-MB-231 | Vehicle Control | 1 x 104 | 8/8 |
| This compound (10 mg/kg) | 1 x 104 | 3/8 | |
| HCT116 | Vehicle Control | 5 x 103 | 8/8 |
| This compound (10 mg/kg) | 5 x 103 | 2/8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on CSCs.
Experimental Protocols
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent, serum-free conditions.[8][9][10]
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium[9]
-
B27 supplement (50X), minus vitamin A[9]
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)[9]
-
Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)[9]
-
Penicillin-Streptomycin[9]
-
Trypsin-EDTA solution[11]
-
PBS (Phosphate-Buffered Saline)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment plates (e.g., 24-well or 96-well)[8][9]
-
Hemocytometer or automated cell counter
Protocol:
-
Prepare Sphere Formation Medium: To 96.97 mL of DMEM/F12 base media, add 1 mL Penicillin-Streptomycin, 2 mL B27 supplement, 20 µL bFGF, and 10 µL hEGF.[9]
-
Cell Preparation: Culture cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize with serum-containing media, and centrifuge at 300 x g for 5 minutes.[11]
-
Cell Counting: Resuspend the cell pellet in PBS and count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Plating: Resuspend the cells in the prepared Sphere Formation Medium to a final concentration of 2,000 cells/mL.[8] Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension.
-
Seed 250 µL of the cell suspension into each well of a 24-well ultra-low attachment plate (final concentration of 500 cells/well).[8]
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-10 days.[11][12]
-
Sphere Counting: After incubation, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate Sphere Formation Efficiency (SFE): SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.[9]
ALDH Activity Assay using Flow Cytometry
This protocol measures the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells, using a commercially available kit (e.g., ALDEFLUOR™).[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB inhibitor)
-
Trypsin-EDTA solution
-
PBS
-
This compound (stock solution in DMSO)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Harvest cells using Trypsin-EDTA and wash with PBS. Resuspend the cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: For each sample, prepare a "test" tube and a "control" tube.
-
To the "test" tube, add the activated ALDEFLUOR™ reagent (5 µL per 1 mL of cell suspension) and mix well.[13]
-
Immediately transfer 0.5 mL of the cell mixture from the "test" tube to the "control" tube, which contains the ALDH inhibitor DEAB (diethylaminobenzaldehyde).[13]
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.[13][16]
-
Flow Cytometry Analysis: After incubation, centrifuge the cells and resuspend them in fresh assay buffer. Analyze the samples on a flow cytometer.
-
The "control" sample (with DEAB) is used to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the "test" sample is then determined.[17]
Western Blotting for CSC Markers
This protocol is for detecting the protein expression levels of key cancer stem cell markers such as CD44, CD133, SOX2, and Nanog.[18][19]
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit[20]
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-CD44, anti-CD133, anti-SOX2, anti-Nanog, anti-β-actin)
-
Chemiluminescent substrate[20]
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.[20]
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.[20]
In Vivo Tumorigenicity Assay
This assay evaluates the ability of cancer cells to form tumors in immunodeficient mice, a key functional characteristic of CSCs.[22][23][24]
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice)
-
PBS (sterile)
-
Matrigel (optional, can enhance tumor formation)
-
Syringes and needles
-
Calipers
Protocol:
-
Cell Preparation: Treat cancer cells in vitro with this compound or vehicle control for a specified period.
-
Harvest and wash the cells, then resuspend them in sterile, ice-cold PBS (or a PBS/Matrigel mixture) at the desired concentrations (e.g., from 1 x 10^6 down to 1 x 10^3 cells per injection).[24]
-
Injection: Subcutaneously inject the cell suspension into the flanks of the mice (typically 100-200 µL per injection).[24]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers.[24]
-
Data Analysis: The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[24]
-
The experiment is typically concluded when tumors in the control group reach a predetermined size, or after a set period (e.g., 4-8 weeks). The number of tumors formed in each group is recorded to determine the tumor-initiating capacity of the cells.
References
- 1. The cancer stem-cell signaling network and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling and targeting cancer stem cell signaling pathways for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and signaling pathways in cancer stem cells: implications for targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Signaling Pathways in Cancer Stem Cells for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. onclive.com [onclive.com]
- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 14. stemcell.com [stemcell.com]
- 15. A reliable method for the sorting and identification of ALDHhigh cancer stem cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Tumorigenicity assay in vivo [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UU-T01 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of UU-T01, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, when used in combination with other chemotherapy agents. The information is intended to guide preclinical research and development of novel cancer therapies.
Introduction to this compound
This compound is a rationally designed small molecule that potently and selectively inhibits the interaction between β-catenin and T-cell factor 4 (Tcf4). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in a variety of human cancers. By disrupting the β-catenin/Tcf4 complex, this compound prevents the transcription of key oncogenes such as c-myc and cyclin D1, thereby inhibiting cancer cell proliferation and survival.
Key Characteristics of this compound:
-
Mechanism of Action: Direct inhibitor of the β-catenin/Tcf4 protein-protein interaction.
-
Binding Affinity: Demonstrates a dissociation constant (KD) of 531 nM in isothermal titration calorimetry (ITC) experiments and an inhibitory constant (Ki) of 3.1 μM in fluorescence polarization (FP) assays.[1]
-
Selectivity: Exhibits high selectivity against β-catenin/E-cadherin and β-catenin/APC interactions.[2]
Rationale for Combination Therapy
The Wnt/β-catenin pathway is a central signaling node in cancer development and resistance to therapy.[3][4] Combining this compound with conventional chemotherapy or targeted agents offers several potential advantages:
-
Synergistic Efficacy: Targeting distinct but complementary pathways can lead to enhanced tumor cell killing.
-
Overcoming Drug Resistance: Aberrant Wnt signaling is a known mechanism of resistance to various cancer therapies.[4] this compound may re-sensitize resistant tumors to other agents.
-
Targeting Cancer Stem Cells: The Wnt/β-catenin pathway is crucial for the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for relapse and metastasis.[5]
Preclinical Data for β-catenin Inhibitors in Combination Therapy
While specific preclinical data for this compound in combination therapy is not yet publicly available, numerous studies on other Wnt/β-catenin pathway inhibitors demonstrate the promise of this approach. The following tables summarize representative preclinical findings for inhibitors targeting the β-catenin/Tcf interaction or other nodes in the Wnt pathway when combined with various chemotherapy agents.
Table 1: Synergistic Effects of β-catenin Pathway Inhibitors with Chemotherapy and Targeted Agents in vitro
| β-catenin Pathway Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| BC2059 (β-catenin antagonist) | Panobinostat (HDAC inhibitor) | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis | [1] |
| BC2059 (β-catenin antagonist) | Bortezomib (Proteasome inhibitor) | Multiple Myeloma | Synergistic inhibition of proliferation and induction of apoptosis | [6] |
| DCR-BCAT (β-catenin RNAi) | Trametinib (MEK inhibitor) | Colorectal Cancer, Melanoma, Hepatocellular Carcinoma | Synergistic tumor growth inhibition | [4] |
| Unspecified β-catenin inhibitors | Sorafenib (Multi-kinase inhibitor) | Hepatocellular Carcinoma (HCC) | Synergistic inhibition of proliferation, migration, and colony formation; induction of apoptosis | [7] |
| PKF115-584, Pyrvinium pamoate | FTS (Salirasib) (KRAS inhibitor) | Colorectal Cancer | Synergistic cell growth arrest, cell death, and inhibition of anchorage-independent growth | [8] |
| RXC004 (Porcupine inhibitor) | PARP inhibitor | Colorectal Cancer | Synergistic effect on proliferation | [2] |
| Thienopyrimidine derivatives | Docetaxel | Triple-Negative Breast Cancer | Synergistic relationship | [9] |
Table 2: In Vivo Efficacy of β-catenin Pathway Inhibitors in Combination Therapy
| β-catenin Pathway Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| BC2059 | Panobinostat | AML xenograft | Significantly improved survival | [1] |
| DCR-BCAT | Trametinib | Colorectal cancer liver metastasis model | Dramatically improved survival | [4] |
| RXC004 | Triplet chemotherapy (5-FU, irinotecan, oxaliplatin) | Colorectal xenograft | Significantly increased survival and tumor volume reduction | [2] |
| RXC004 | Doublet chemotherapy (5-FU, irinotecan) | Colorectal xenograft | Increased survival and decreased tumor volume | [2] |
| HI-B1 (β-catenin/TCF4 inhibitor) | Monotherapy | Colon cancer patient-derived xenograft (PDX) | Higher efficacy in tumors with high β-catenin expression | [10][11] |
Experimental Protocols
The following are generalized protocols for evaluating the combination of this compound with other chemotherapy agents, based on standard methodologies reported in the literature.
Objective: To determine if the combination of this compound and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Cancer cell line with known Wnt/β-catenin pathway activation (e.g., SW480, HCT116)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a specified size, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Compare tumor growth inhibition and changes in tumor weight between the different treatment groups.
Visualizations
References
- 1. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are the therapeutic applications for CTNNB1 inhibitors? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Catenin Inhibitor BC2059 Is Efficacious as Monotherapy or in Combination with Proteasome Inhibitor Bortezomib in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of β-Catenin Inhibitors and Sorafenib in Hepatoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing UU-T01 Efficacy in 3D Organoids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the efficacy of a hypothetical therapeutic agent, UU-T01, in three-dimensional (3D) organoid models. These advanced in vitro models more closely mimic the complex cellular architecture and physiological responses of human tissues compared to traditional 2D cell cultures, making them invaluable for drug discovery and development.[1][2][3]
Experimental Workflow
The overall workflow for evaluating the efficacy of this compound in 3D organoids encompasses several key stages: organoid culture and expansion, treatment with the therapeutic agent, and subsequent assessment of cellular viability and programmed cell death (apoptosis).
Figure 1: A schematic of the experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
3D Organoid Culture and Seeding
This protocol outlines the steps for seeding and expanding human intestinal organoids, which can be adapted for other organoid types.
Materials:
-
Human intestinal organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (Human)
-
DMEM/F-12 with 15 mM HEPES
-
96-well flat-bottom plates[4]
Procedure:
-
Expand organoids in a 24-well plate according to standard protocols.[4]
-
After 7-10 days of growth, passage the organoids. Centrifuge the organoid fragments at 200 x g for 5 minutes.[4]
-
Resuspend the organoid pellet in the basement membrane matrix at a concentration suitable for seeding approximately 8 wells of a 96-well plate from one 50 µL dome of a 24-well plate.[4]
-
Dispense 10 µL of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.[4][5]
-
Incubate the plate at 37°C for at least 15 minutes to allow the matrix to polymerize.[4]
-
Gently add 100 µL of complete organoid growth medium to each well.[4][5]
-
Culture for 3-4 days before starting the drug treatment.
This compound Treatment Protocol
This protocol describes how to treat the established organoid cultures with this compound.
Procedure:
-
Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
On day 4 of culture, carefully aspirate the spent medium from the organoid wells.[5]
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.[5]
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.[5]
Cell Viability Assay
The CellTiter-Glo® 3D Cell Viability Assay is recommended for determining the number of viable cells in 3D culture based on ATP quantification.[4][6][7][8]
Procedure:
-
At the end of the 72-hour treatment, equilibrate the 96-well plate to room temperature for 30 minutes.[5][8]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[4]
-
Mix vigorously to ensure complete lysis of the organoids within the matrix dome.[4]
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.[5]
Apoptosis Assay
To measure apoptosis, an Annexin V-FITC assay can be utilized to detect the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]
Procedure:
-
Following a 48-hour treatment with this compound, harvest the organoids.
-
Incubate the intact organoids with Annexin V-FITC according to the manufacturer's protocol.[10]
-
Dissociate the stained organoids into single cells using a gentle cell dissociation reagent.[10]
-
Analyze the single-cell suspension by flow cytometry to quantify the percentage of apoptotic cells.[9][10]
Data Presentation
The quantitative data from the efficacy assays should be organized into clear and structured tables for straightforward comparison.
Table 1: Dose-Dependent Effect of this compound on Organoid Viability
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle) | 850,000 | 42,500 | 100.0 |
| 0.1 | 833,000 | 41,650 | 98.0 |
| 1 | 680,000 | 34,000 | 80.0 |
| 10 | 425,000 | 21,250 | 50.0 |
| 50 | 170,000 | 8,500 | 20.0 |
| 100 | 85,000 | 4,250 | 10.0 |
Table 2: Induction of Apoptosis by this compound at 48 Hours
| This compound Concentration (µM) | Percent Apoptotic Cells (%) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 1 | 15.8 | 2.1 |
| 10 | 45.3 | 4.7 |
| 50 | 78.6 | 6.2 |
Proposed Signaling Pathway for this compound
For the purpose of this protocol, we hypothesize that this compound acts as an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Figure 2: A diagram of the hypothetical signaling pathway targeted by this compound.
References
- 1. thewellbio.com [thewellbio.com]
- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 6. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 7. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Dimensional Model to Study Apoptosis Induction of Activated Natural Killer Cells Conditioned Medium Using Patient-Derived Colorectal Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Detecting Cellular Uptake of UU-T01
Introduction
The efficacy of many therapeutic agents is contingent upon their ability to enter target cells and reach their site of action. Therefore, the characterization and quantification of cellular uptake is a critical step in drug discovery and development. These application notes provide an overview and detailed protocols for several robust methods to measure the intracellular accumulation of UU-T01, a novel small molecule compound. The described techniques range from qualitative visualization to precise, high-throughput quantification, catering to various research needs.
Overview of Detection Methodologies
Choosing the appropriate method for detecting this compound uptake depends on factors such as the availability of labeled compound, required sensitivity, desired throughput, and the specific scientific question being addressed. A combination of fluorescence microscopy and flow cytometry can provide both qualitative assessment of subcellular localization and quantitative measurement of total cellular uptake.[1][2] For highly sensitive and gold-standard measurements, radiolabeled ligand binding assays are preferred.[3][4] In the absence of a labeled compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a powerful label-free alternative.[5][6]
Method 1: Fluorescence Microscopy for Qualitative and Semi-Quantitative Analysis
Application Note:
Fluorescence microscopy is a powerful technique for visualizing the cellular uptake and subcellular distribution of this compound.[7] This method requires a fluorescently labeled version of the compound (e.g., this compound-FITC) or relies on the intrinsic fluorescence of this compound, if applicable.[7] Confocal microscopy is particularly useful as it allows for optical sectioning of the cell, enabling 3D reconstruction and clear distinction between membrane-bound and internalized compounds.[8][9] This approach provides invaluable spatial information about whether this compound accumulates in specific organelles, such as endosomes, lysosomes, or the nucleus. While primarily qualitative, fluorescence intensity analysis can offer semi-quantitative comparisons of uptake under different conditions.[2]
Experimental Workflow: Cellular Uptake Assay
Caption: General experimental workflow for measuring this compound cellular uptake.
Protocol: Cellular Uptake via Confocal Microscopy
-
Cell Preparation:
-
Seed target cells onto 12 mm glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells in appropriate media at 37°C and 5% CO₂ for 24-48 hours.[10]
-
-
Compound Incubation:
-
Prepare a working solution of fluorescently labeled this compound in serum-free media or a suitable buffer (e.g., HBSS).
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the this compound solution to the cells and incubate for the desired time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Washing and Fixation:
-
To terminate uptake, aspirate the compound solution and wash the cells three times with ice-cold PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
(Optional) To visualize organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, then stain with specific markers (e.g., LysoTracker for lysosomes).
-
To stain the nucleus, add a DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes in the dark.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
Method 2: Flow Cytometry for High-Throughput Quantitative Analysis
Application Note:
Flow cytometry enables the rapid quantification of fluorescence in thousands of individual cells, making it an ideal method for high-throughput screening of this compound uptake.[11] This technique measures the total fluorescence intensity from each cell, providing a quantitative measure of uptake that can be compared across different conditions (e.g., varying concentrations, time points, or presence of inhibitors).[12] It requires a fluorescently labeled this compound. While it does not provide subcellular localization information, it offers robust statistical power and is less subjective than microscopy.
Protocol: Cellular Uptake via Flow Cytometry
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. Perform a cell count and viability check (e.g., using Trypan Blue).
-
Resuspend cells in flow cytometry buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10⁶ cells/mL.[13]
-
-
Compound Incubation:
-
Aliquot 1 x 10⁶ cells per tube.
-
Add fluorescently labeled this compound to the desired final concentration. Include an untreated control tube for background fluorescence.
-
Incubate at 37°C for the specified time. For kinetic experiments, use a time course (e.g., 5, 15, 30, 60 minutes).
-
-
Washing:
-
Stop the uptake by adding 2 mL of ice-cold PBS to each tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.[14]
-
Discard the supernatant and repeat the wash step twice to ensure complete removal of extracellular compound.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate laser to excite the fluorophore on this compound.
-
Record the fluorescence intensity (e.g., in the FITC or PE channel) for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Calculate the geometric mean fluorescence intensity (MFI) for each sample.
-
Subtract the MFI of the untreated control from the MFI of the treated samples to determine the specific uptake.
-
Method 3: Radiolabeled Assay for Sensitive Quantification
Application Note:
Radioligand binding and uptake assays are considered a gold standard for quantifying the interaction of a compound with cells due to their high sensitivity and specificity.[3][4] This method requires a radiolabeled version of the compound (e.g., [³H]-UU-T01 or [¹⁴C]-UU-T01). The protocol involves incubating cells with the radiolabeled compound, followed by cell lysis and measurement of radioactivity using a scintillation counter. The data is typically normalized to the total protein content of the cell lysate. This method is excellent for determining kinetic parameters like Kₘ and Vₘₐₓ and for competition assays.[15][16]
Protocol: Cellular Uptake using Radiolabeled this compound
-
Cell Preparation:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Compound Incubation:
-
On the day of the assay, wash the cells gently with warm HBSS.[17]
-
Prepare incubation solutions of [³H]-UU-T01 at various concentrations in HBSS.
-
To determine non-specific binding, prepare parallel samples containing a high concentration (e.g., 100-fold excess) of unlabeled this compound.
-
Add the incubation solutions to the wells and incubate at 37°C for the desired time.
-
-
Washing and Lysis:
-
Terminate the assay by rapidly aspirating the incubation solution and washing the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical to minimize dissociation of the compound.
-
Lyse the cells by adding 200 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM).
-
Use a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a BCA or Bradford protein assay.
-
-
Data Analysis:
-
Convert DPM to pmol of this compound using the specific activity of the radioligand.
-
Normalize the amount of this compound to the protein content (pmol/mg protein).
-
Calculate specific uptake by subtracting the non-specific binding from the total binding.
-
Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS is a highly sensitive and specific analytical technique for the absolute quantification of unlabeled compounds in complex biological matrices.[6] It is the method of choice when a labeled version of this compound is not available.[6] The method involves incubating cells with this compound, followed by cell lysis, extraction of the compound, and quantification using an LC-MS/MS system.[5][18] A stable isotope-labeled internal standard is typically required for accurate quantification. This technique allows for the direct measurement of intracellular drug concentration.[5][19]
Protocol: Cellular Uptake using LC-MS/MS
-
Cell Preparation and Incubation:
-
Follow steps 1 and 2 as described in the Radiolabeled Assay protocol, using unlabeled this compound.
-
-
Washing and Cell Collection:
-
Terminate the incubation by washing cells three times with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization and transfer to a microcentrifuge tube.
-
Perform a cell count on an aliquot of the cell suspension.
-
-
Sample Preparation and Extraction:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer.
-
Add a known amount of an internal standard (e.g., ¹³C-labeled this compound).
-
Perform protein precipitation and compound extraction, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant containing this compound to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This involves optimizing chromatographic separation and mass spectrometer parameters (e.g., parent and fragment ions for Multiple Reaction Monitoring - MRM).[20]
-
Generate a standard curve by spiking known concentrations of this compound into a control cell lysate.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.
-
Calculate the intracellular amount of this compound per cell or per mg of protein.
-
Data Presentation: Summary of Quantitative Results
Quantitative data from uptake experiments should be organized into clear tables for comparison.
Table 1: Comparison of Detection Methods for this compound Uptake
| Method | Principle | Label Required | Throughput | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| Fluorescence Microscopy | Fluorescence Imaging | Fluorescent Tag | Low | Subcellular localization | Semi-quantitative |
| Flow Cytometry | Cellular Fluorescence | Fluorescent Tag | High | Single-cell statistics | No spatial information |
| Radiolabeled Assay | Radioactivity Counting | Radioisotope | Medium | High sensitivity (Gold Std.) | Requires radioisotopes |
| LC-MS/MS | Mass-to-charge ratio | None | Medium | Absolute quantification | Requires method development |
Table 2: Time-Dependent Uptake of [³H]-UU-T01 in HT-29 Cells
| Time (minutes) | Specific Uptake (pmol/mg protein) ± SD |
|---|---|
| 0 | 0.0 ± 0.0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 3.1 |
| 30 | 65.1 ± 4.5 |
| 60 | 80.3 ± 5.2 |
| 120 | 82.1 ± 6.0 |
Table 3: Effect of Inhibitors on this compound Uptake
| Condition | Inhibitor | Target | This compound Uptake (% of Control) ± SD |
|---|---|---|---|
| Control (37°C) | - | - | 100 ± 7.5 |
| Low Temperature | 4°C | Energy-dependent transport | 12.5 ± 2.1 |
| Inhibitor A | Chlorpromazine | Clathrin-mediated endocytosis | 45.3 ± 5.5 |
| Inhibitor B | Cytochalasin D | Macropinocytosis | 95.8 ± 8.1 |
Visualization of Potential Uptake Mechanism
Hypothetical Uptake Pathway: Endocytosis
Caption: A potential endocytic pathway for this compound cellular uptake.
References
- 1. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 16. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. euncl.org [euncl.org]
- 19. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition with UU-T01
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a migratory, mesenchymal phenotype.[1][2] While crucial for embryonic development, tissue regeneration, and wound healing, aberrant activation of EMT is a hallmark of cancer progression and metastasis.[2][3][4] One of the key signaling cascades implicated in the induction of EMT is the canonical Wnt/β-catenin pathway.[1][5][6] Upon activation, this pathway leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and EMT.[6][7][8]
UU-T01 is a rationally designed small molecule inhibitor that specifically targets the interaction between β-catenin and T-cell factor 4 (Tcf4), a critical downstream step in the Wnt/β-catenin signaling pathway.[5][7] By disrupting this protein-protein interaction, this compound effectively blocks the transcription of Wnt target genes, making it a valuable tool for investigating the role of this pathway in various biological and pathological processes, including EMT.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on the epithelial-mesenchymal transition in cancer research.
Data Presentation
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Assay Method | Reference |
| Ki (β-catenin/Tcf4) | 3.14 µM | Fluorescence Polarization (FP) | [5] |
| Ki (β-catenin/Tcf4) | 7.6 µM | AlphaScreen | [7] |
| KD (β-catenin) | 531 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| Selectivity | 28.9-fold vs. β-catenin/E-cadherin | AlphaScreen | [5] |
| Selectivity | 44.7-fold vs. β-catenin/APC | AlphaScreen | [5] |
Table 2: Expected Effects of this compound on EMT Marker Expression
| Marker Type | Gene/Protein | Expected Change with this compound Treatment |
| Epithelial | E-cadherin (CDH1) | Increase / Re-expression |
| Occludin | Increase / Re-expression | |
| Claudin | Increase / Re-expression | |
| Mesenchymal | N-cadherin (CDH2) | Decrease |
| Vimentin (VIM) | Decrease | |
| Fibronectin (FN1) | Decrease | |
| EMT-Inducing Transcription Factors | Snail (SNAI1) | Decrease |
| Slug (SNAI2) | Decrease | |
| TWIST1 | Decrease | |
| ZEB1 | Decrease |
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. Epithelial-Mesenchymal Transition | GeneTex [genetex.com]
- 2. The role of epithelial–mesenchymal transition programming in invasion and metastasis: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The role of TWIST1 in epithelial-mesenchymal transition and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the canonical Wnt/beta-catenin pathway confers growth advantages in c-Myc/E2F1 transgenic mouse model of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UU-T01 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of UU-T01 in in vitro assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small-molecule inhibitor that directly targets the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] By binding to β-catenin, this compound prevents its association with Tcf4, a critical step in the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the downregulation of Wnt target gene transcription, which is often aberrantly activated in various cancers.[1][3]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years, or in DMSO at -80°C for up to six months. For short-term use, a solution in DMSO can be stored at 4°C for up to two weeks.[4]
3. What is the binding affinity of this compound for β-catenin?
The direct binding affinity of this compound to β-catenin has been determined using Isothermal Titration Calorimetry (ITC), with a dissociation constant (KD) of 531 nM.[1]
4. What are the inhibitory concentrations (Ki) of this compound for the β-catenin/Tcf4 interaction?
The inhibitory activity of this compound has been quantified using different biophysical assays:
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | - The concentration of this compound is too high.- The final DMSO concentration in the medium is too high. | - Start with a lower concentration of this compound and perform a dose-response curve.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume. |
| High background signal in luciferase reporter assay. | - "Leaky" promoter in the reporter construct.- Autofluorescence of this compound. | - Use a reporter construct with a minimal promoter.- Include a control with cells treated with this compound but without the luciferase substrate to measure background fluorescence. Subtract this value from the experimental readings. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of this compound. | - Ensure consistent cell seeding density across all wells and experiments.- Standardize all incubation times precisely.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Observed cytotoxicity at expected effective concentrations. | - The cell line is highly sensitive to the inhibition of the Wnt/β-catenin pathway.- Off-target effects of this compound. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.[6][7]- Lower the concentration of this compound and/or reduce the treatment duration.- Investigate potential off-target effects by assessing the expression of unrelated genes or using rescue experiments. |
| No effect of this compound on Wnt signaling readout. | - The cell line may not have an active canonical Wnt/β-catenin pathway.- The concentration of this compound is too low.- The endpoint measured is not regulated by β-catenin/Tcf4. | - Confirm the activation of the Wnt/β-catenin pathway in your cell line by measuring baseline levels of active β-catenin or expression of known Wnt target genes (e.g., Cyclin D1, Axin2).- Perform a dose-response experiment with a wider concentration range of this compound.- Verify that the chosen downstream target is indeed regulated by the β-catenin/Tcf4 complex in your cellular model. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Dissociation Constant (KD) | 531 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Inhibitory Constant (Ki) | 3.1 µM | Fluorescence Polarization (FP) | [1][2] |
| Inhibitory Constant (Ki) | 7.6 µM | AlphaScreen | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Luciferase Reporter Assay for Wnt Pathway Activity
This protocol measures the effect of this compound on Tcf4-dependent gene transcription.
Materials:
-
Cells co-transfected with a Tcf4-responsive luciferase reporter construct (e.g., TOP-Flash) and a control reporter (e.g., Renilla luciferase).
-
This compound stock solution.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
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Express the results as a percentage of the activity in the vehicle-treated control cells.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting workflow for common issues with this compound.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
how to minimize UU-T01 off-target effects in experiments
Welcome to the technical support center for UU-T01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (TCF4).[1] It was developed using a hot spot-based bioisostere replacement strategy to mimic key interactions, such as those involving TCF4 hot spot residues D16 and E17, thereby preventing the formation of the β-catenin/TCF4 complex.[1] This complex is a critical component of the canonical Wnt signaling pathway, which, when activated, leads to the transcription of target genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, this compound effectively downregulates Wnt signaling.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (β-catenin in this case).[2][3] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect.[2] Off-target binding can also cause cellular toxicity and may lead to a lack of translatability of findings from preclinical to clinical settings.[2] Minimizing these effects is crucial for generating reliable and reproducible data.
Q3: What are the initial signs that I might be observing off-target effects of this compound in my experiments?
A3: Several indicators may suggest that the observed cellular phenotypes are due to off-target effects. These include:
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Inconsistent results with other Wnt/β-catenin inhibitors: If a structurally different inhibitor targeting the same pathway produces a different or no phenotype.[3]
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Discrepancy with genetic validation: If the phenotype observed with this compound is not recapitulated by the genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9) of β-catenin or TCF4.[2][3]
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Cellular toxicity at or near the effective dose: If you observe significant cell death or other signs of toxicity at concentrations required to see the desired biological effect.
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The phenotype does not align with the known function of the Wnt/β-catenin pathway: If the observed effects are inconsistent with the established roles of Wnt signaling in your experimental model.
Troubleshooting Guides
Issue: High Cellular Toxicity Observed
If you are observing significant cellular toxicity, it could be due to off-target effects or excessively high concentrations of this compound.
Troubleshooting Steps:
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Determine the Optimal Concentration with a Dose-Response Curve: It is critical to use the lowest effective concentration of the inhibitor.[2] Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the desired phenotype and an IC50 (half-maximal inhibitory concentration) for cell viability.
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Action: Culture your cells with a range of this compound concentrations (e.g., from 0.1 nM to 100 µM).
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Readouts: Measure both the desired biological response (e.g., downregulation of a Wnt target gene like AXIN2) and cell viability (e.g., using an MTS or CellTiter-Glo assay).
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Analysis: Plot both curves to identify a concentration that gives a significant on-target effect with minimal toxicity.
-
-
Use a Structurally Unrelated Control Compound: To rule out effects related to the chemical scaffold of this compound, use a control compound that is structurally similar but inactive against the β-catenin/TCF4 interaction. If this control compound produces similar toxicity, the effect is likely off-target and not related to Wnt inhibition.
Issue: Phenotype Does Not Match Genetic Knockdown
If the phenotype observed with this compound treatment is not seen when you knock down or knock out β-catenin or TCF4, this strongly suggests an off-target effect.
Troubleshooting Steps:
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Perform a Rescue Experiment: A rescue experiment can help confirm on-target activity.
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Action: In cells where the target protein is knocked out, introduce a version of the protein that is resistant to the inhibitor (if a specific binding site mutation is known that confers resistance) but still functional. If this compound still produces the phenotype in these "rescued" cells, the effect is off-target.
-
-
Conduct Washout Experiments: Determine if the observed phenotype is reversible.
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Action: Treat cells with this compound for a specific duration, then wash the compound out and replace it with fresh media.
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Readout: Monitor if the phenotype reverts to the untreated state over time. Reversibility is often, though not always, a characteristic of on-target effects for reversible inhibitors.
-
-
Profile Off-Target Kinase Inhibition: Many small molecules exhibit off-target effects by inhibiting kinases.
-
Action: Use a commercial kinase profiling service to screen this compound against a panel of kinases. This can help identify potential off-target interactions.
-
Experimental Protocols
Protocol 1: Dose-Response and Viability Assay
Objective: To determine the optimal concentration of this compound that maximizes on-target effects while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for your cell line and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common range to test is from 0.1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Phenotypic Readout: Measure the biological response of interest. For this compound, this could be quantifying the mRNA levels of a Wnt target gene like AXIN2 or c-MYC using qRT-PCR, or measuring the activity of a Wnt/β-catenin responsive reporter (e.g., TOP/FOP Flash).
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Viability Readout: In a parallel plate, assess cell viability using a suitable assay such as MTS or a luminescent assay like CellTiter-Glo®.[3]
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Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for the phenotype and the IC50 for toxicity.[3]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the phenotype observed with this compound is due to the inhibition of the β-catenin/TCF4 interaction.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene for β-catenin (CTNNB1) or TCF4 (TCF7L2) into a Cas9 expression vector.[3]
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cells. If the vector contains a selection marker, select for transfected cells.
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Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[3]
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Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot and/or sequencing of the target locus.
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Phenotypic Comparison: Treat the knockout cells and wild-type control cells with this compound at the pre-determined optimal concentration.
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Data Analysis: Compare the phenotype in the knockout cells to that of the wild-type cells treated with this compound. If the phenotype is recapitulated in the knockout cells without this compound treatment, and this compound has no further effect in these cells, it supports an on-target mechanism.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target protein (β-catenin) in intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[3]
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Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[3] The binding of this compound is expected to stabilize β-catenin, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3]
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Protein Quantification: Collect the supernatant and quantify the amount of soluble β-catenin remaining using Western blot or other protein detection methods.[3]
-
Data Analysis: Plot the amount of soluble β-catenin as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | AXIN2 Expression (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 95 | 100 |
| 0.1 | 75 | 98 |
| 1 | 50 | 95 |
| 10 | 20 | 70 |
| 100 | 15 | 30 |
| EC50/IC50 | ~1 µM | >50 µM |
This table illustrates hypothetical data where the therapeutic window is favorable.
Table 2: Comparison of Phenotypes from this compound Treatment and Genetic Knockout
| Condition | Cell Proliferation (% of Control) | Apoptosis (% of Cells) |
| Wild-Type (Vehicle) | 100 | 5 |
| Wild-Type + this compound (1 µM) | 60 | 15 |
| β-catenin KO (Vehicle) | 62 | 14 |
| β-catenin KO + this compound (1 µM) | 61 | 16 |
This table shows hypothetical data supporting an on-target effect, as the genetic knockout phenocopies the inhibitor treatment.
Visualizations
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: Wnt signaling pathway and the inhibitory action of this compound on the β-catenin/TCF4 complex.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for the validation of on-target effects and minimization of off-target effects.
Decision Tree for Troubleshooting Inconsistent Results
Caption: A decision tree to guide troubleshooting when encountering inconsistent or unexpected experimental results.
References
dealing with UU-T01 degradation and stability issues
Welcome to the technical support center for UU-T01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on addressing potential issues related to its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by binding to β-catenin, a key transcriptional coactivator in this pathway, and promoting its degradation.[1] This targeted degradation of β-catenin leads to the downregulation of Wnt target gene expression. This compound was designed using a hot spot-based bioisostere replacement strategy and has a binding affinity (K_D) for β-catenin of 531 nM.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 2 years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months. For short-term use, a solution in DMSO can be kept at 4°C for up to 2 weeks. Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q3: What are the potential signs of this compound degradation in my experiments?
A3: Signs of this compound degradation may include a loss of potency, leading to reduced inhibition of Wnt signaling or decreased promotion of β-catenin degradation. You might observe inconsistent results between experiments, a decrease in the expected biological activity, or the appearance of unknown peaks in analytical chromatography (e.g., HPLC) of your stock solutions.
Q4: Is there any known information about the metabolic degradation of compounds similar to this compound?
A4: While specific metabolic degradation pathways for this compound have not been detailed in the available literature, a study on a compound containing a piperazinyl indazole motif showed that it can undergo P450-mediated N-deindazolation. This process involves the loss of the indazole ring and may be a potential route of metabolic degradation for this compound in cellular or in vivo systems.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Potency of this compound in Cellular Assays
If you are observing a decrease in the expected biological effect of this compound, such as a diminished reduction in β-catenin levels or Wnt target gene expression, consider the following troubleshooting steps:
-
Check Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from powder.
-
Rationale: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
-
Verify Experimental Conditions:
-
Action: Ensure all experimental parameters, such as cell density, incubation times, and concentrations of other reagents, are consistent.
-
Rationale: Variability in experimental conditions can lead to inconsistent results.
-
-
Perform a Dose-Response Curve:
-
Action: Conduct a dose-response experiment to determine the current EC50 or IC50 of your this compound stock.
-
Rationale: A shift in the dose-response curve can indicate a loss of potency.
-
-
Assess Compound Stability in Media:
-
Action: Incubate this compound in your cell culture media for the duration of your experiment, and then test the activity of this pre-incubated compound.
-
Rationale: Components in the media may contribute to the degradation of this compound over time.
-
Issue 2: Suspected Chemical Degradation of this compound Stock
If you suspect your this compound stock has degraded, a systematic approach can help identify the cause and extent of the issue.
-
Analytical Chemistry Assessment:
-
Action: Analyze your this compound stock solution using a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Rationale: An HPLC analysis can separate the parent compound from its degradation products, allowing for quantification of purity.
-
-
Forced Degradation Studies:
-
Action: To understand the potential degradation pathways, you can perform forced degradation studies by exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Rationale: These studies help to identify the conditions under which this compound is unstable and what degradation products are formed.
-
-
Consult Certificate of Analysis (CoA):
-
Action: Review the CoA for your batch of this compound to check the initial purity and any specified re-test dates.
-
Rationale: The CoA provides a baseline for the expected purity of the compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound, which could be generated using a stability-indicating HPLC method.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products (RRT) |
| 0.1 M HCl | 24 hours | 92.5 | 0.85 |
| 0.1 M NaOH | 24 hours | 85.2 | 0.78, 1.15 |
| 3% H₂O₂ | 24 hours | 90.1 | 0.92 |
| Heat (80°C) | 48 hours | 95.8 | 1.10 |
| Photolysis (UV light) | 72 hours | 98.1 | Not Detected |
| Control (Solution) | 72 hours | 99.5 | Not Detected |
RRT: Relative Retention Time
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Condition | Time Point | Purity by HPLC (%) |
| -80°C | 0 months | 99.8 |
| 6 months | 99.5 | |
| -20°C | 0 months | 99.8 |
| 6 months | 98.7 | |
| 4°C | 0 weeks | 99.8 |
| 2 weeks | 99.1 | |
| Room Temperature | 0 hours | 99.8 |
| 24 hours | 97.2 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a general method for assessing the purity and stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any impurity or degradation peaks.
-
Calculate the purity of this compound based on the peak area percentage.
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Measure β-catenin Degradation
This assay measures the half-life of β-catenin in the presence of this compound.
-
Cell Culture:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a vehicle control or different concentrations of this compound for a predetermined time (e.g., 4 hours) to induce β-catenin degradation.
-
Add cycloheximide (CHX) to all wells at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
-
Time Course:
-
Harvest cells at different time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
-
Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify the β-catenin band intensity at each time point and normalize to the loading control.
-
Plot the relative β-catenin levels over time to determine the protein's half-life.
-
Mandatory Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Interpreting Unexpected Results in UU-T01 Treated Cells
Notice: Information regarding a specific molecule designated "UU-T01" is not publicly available in the scientific literature. The following troubleshooting guide is based on general principles for interpreting unexpected results in cell-based assays involving novel therapeutic compounds. For the purposes of this guide, "this compound" will be used as a placeholder for a hypothetical therapeutic agent.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the hypothetical compound this compound.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in cell viability at a much lower concentration of this compound than anticipated. What could be the cause?
A1: This could be due to several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets, leading to toxicity. It is crucial to perform off-target profiling.
-
High sensitivity of the cell line: The specific cell line you are using may be particularly sensitive to the compound's mechanism of action.
-
Experimental error: Inaccurate drug concentration calculations, improper cell seeding density, or issues with the viability assay itself can lead to misleading results.[1][2]
Recommended Actions:
-
Verify the concentration of your this compound stock solution.
-
Perform a dose-response curve in a panel of cell lines with varying genetic backgrounds.
-
Utilize an alternative cell viability assay to confirm the results. For example, if you used an MTT assay, try a trypan blue exclusion assay or a real-time confluence measurement.
-
Consider performing RNA sequencing or proteomic analysis to identify potential off-target pathways affected by this compound.
Q2: this compound is expected to induce apoptosis, but we are observing signs of a different cell death mechanism, such as necrosis or autophagy. Why is this happening?
A2: The cellular context and the concentration of the compound can influence the type of cell death induced.
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Dose-dependent effects: High concentrations of a compound that typically induces apoptosis can sometimes lead to necrosis due to overwhelming cellular stress.
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Cell-type specific responses: Different cell lines have varying capacities to undergo apoptosis, and some may preferentially activate other cell death pathways.
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Activation of parallel pathways: this compound might be activating multiple signaling pathways, with the dominant cell death phenotype depending on the cellular context.
Recommended Actions:
-
Perform a detailed time-course and dose-response experiment, analyzing markers for apoptosis (e.g., cleaved caspase-3, PARP cleavage), necrosis (e.g., LDH release, HMGB1 release), and autophagy (e.g., LC3-II conversion, p62 degradation).
-
Use inhibitors of different cell death pathways (e.g., z-VAD-FMK for pan-caspase inhibition) to determine the primary mechanism.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell-Based Assays
High variability can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding | Review and standardize cell counting and seeding protocols. Ensure even cell suspension before plating. | Reduced standard deviation between replicate wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.[2] | More consistent results across the plate. |
| Reagent preparation variability | Prepare a master mix of reagents (e.g., this compound dilutions, assay reagents) to add to all wells.[2] | Minimized well-to-well variation. |
| Mycoplasma contamination | Test cell cultures for mycoplasma contamination.[1][2] | Elimination of a common source of experimental noise. |
Issue 2: Discrepancy Between Target Engagement and Cellular Phenotype
You might observe that this compound is engaging its intended target, but the expected downstream cellular effect is not observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Redundant signaling pathways | The cell may be compensating for the inhibition of the target pathway by activating a parallel survival pathway. | Identification of compensatory mechanisms. |
| Sub-optimal drug exposure | The concentration or duration of this compound treatment may be insufficient to elicit the desired phenotype. | A clear dose-response or time-dependent effect is observed. |
| Cell line resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms to this compound. | Understanding the limitations of the compound in certain genetic contexts. |
Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers
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Cell Lysis: After treating cells with this compound, wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
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Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway: Hypothetical this compound Mechanism of Action
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow: Troubleshooting Unexpected Cell Viability Results
Caption: Workflow for troubleshooting unexpected cell viability data.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of UU-T01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the β-catenin/TCF4 inhibitor, UU-T01, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges for in vivo studies?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between β-catenin and TCF4, a key signaling node in the Wnt pathway.[1] While its in vitro activity is promising, its progression to in vivo studies may be hampered by poor oral bioavailability. Common challenges for molecules of this type include low aqueous solubility and susceptibility to first-pass metabolism in the gut and liver, leading to low and variable drug exposure.
Q2: What are the primary causes of poor oral bioavailability for compounds like this compound?
A2: The most common reasons for low oral bioavailability are poor solubility and high first-pass metabolism.[2][3][4] Other factors include poor membrane permeation and degradation in the gastrointestinal tract.[2][4] For a compound like this compound, its chemical structure may lead to low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
Q3: What are the initial steps to consider when low bioavailability of this compound is observed?
A3: A systematic approach is crucial. First, confirm the physicochemical properties of this compound, such as its solubility at different pH values and its metabolic stability in liver microsomes. This will help identify the primary barrier to bioavailability. Based on these findings, you can then select an appropriate formulation strategy to address the specific challenge, be it solubility enhancement or protection from metabolism.
Q4: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs?
A4: Several formulation strategies can significantly enhance the bioavailability of poorly soluble compounds.[3][5][6][7] These include:
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Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[8]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8]
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Nanoparticle formulations: Reducing the particle size to the nanoscale increases the surface area, leading to improved dissolution and absorption.[6][8]
-
Cyclodextrin (B1172386) complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.[8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Strategies: - Prepare a micronized suspension to increase surface area. - Develop a lipid-based formulation like SEDDS (see Experimental Protocol 1). - Create a solid dispersion with a hydrophilic polymer (see Experimental Protocol 2). - Investigate cyclodextrin complexation to enhance solubility. |
| Low Dissolution Rate | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution. 2. Amorphous Solid Dispersions: Formulate this compound in an amorphous state to improve its dissolution rate compared to the crystalline form.[9] 3. Use of Surfactants: Incorporate surfactants in the formulation to enhance wetting and dissolution.[10] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to identify the primary metabolizing enzymes. 2. Prodrug Approach: Design a prodrug of this compound that masks the metabolic site and releases the active compound in vivo.[6] 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzymes to confirm the extent of first-pass metabolism. |
| Efflux by Intestinal Transporters (e.g., P-glycoprotein) | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters. 2. Co-administration with Transporter Inhibitors: In animal studies, co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil) to assess the impact on absorption. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Formulation | 1. Ensure Homogeneity: For suspensions, ensure uniform particle size distribution and prevent settling. For solutions, ensure the drug is fully dissolved. 2. Quality Control: Implement rigorous quality control checks for each batch of the formulation. |
| Physiological Variability in Animals | 1. Standardize Experimental Conditions: Ensure consistent fasting times, diet, and housing conditions for all animals. 2. Robust Formulation: A well-developed formulation, such as a SEDDS, can help minimize the impact of physiological differences between animals. |
| Food Effects | 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on this compound absorption. 2. Optimize Dosing Regimen: Based on the food effect study, establish a standardized dosing protocol regarding feeding. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 450 ± 90 | 300 |
| Solid Dispersion | 250 ± 60 | 1.0 | 900 ± 180 | 600 |
| SEDDS | 400 ± 85 | 0.5 | 1500 ± 300 | 1000 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the aqueous suspension.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of this compound formulations.
Caption: Logical workflow for troubleshooting poor bioavailability of this compound.
Experimental Protocols
Experimental Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of the poorly water-soluble this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials, magnetic stirrer, water bath.
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Preparation of this compound SEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40°C and stir gently with a magnetic stirrer until a homogenous mixture is obtained.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Record the time taken for the formation of a clear emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.
-
Experimental Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator, vacuum oven.
Methodology:
-
Selection of Polymer: Choose a suitable hydrophilic polymer based on its miscibility with this compound.
-
Preparation of Solid Dispersion:
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
A thin film will be formed on the wall of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization of Solid Dispersion:
-
Drug Content: Determine the actual drug content in the solid dispersion using a validated analytical method (e.g., HPLC).
-
In Vitro Dissolution Studies: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the solid dispersion.
-
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. omicsonline.org [omicsonline.org]
- 7. upm-inc.com [upm-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Addressing Cellular Resistance to UU-T01 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to UU-T01, a selective inhibitor of the β-Catenin/T-cell factor 4 (Tcf4) protein-protein interaction.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1] In the canonical Wnt signaling pathway, the binding of β-catenin to Tcf4 in the nucleus is a critical step for the transcription of target genes, such as c-myc and cyclin D1, which are involved in cell proliferation and tumorigenesis.[2] this compound directly binds to β-catenin, preventing its association with Tcf4, thereby inhibiting the transcription of these target genes and suppressing cancer cell growth.[1]
Q2: What are the known binding affinities of this compound?
A2: The following table summarizes the reported binding affinities of this compound.
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | KD (binding to β-catenin) | 0.531 µM | [3] |
| Fluorescence Polarization (FP) | Ki (inhibiting β-catenin/Tcf4) | 3.14 µM | [3] |
Q3: What are the potential mechanisms of cellular resistance to Wnt/β-catenin pathway inhibitors like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to inhibitors of the Wnt/β-catenin pathway can arise through several mechanisms:
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Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[[“]]
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Cancer Stem Cell (CSC) Maintenance: The Wnt/β-catenin pathway is crucial for the self-renewal of cancer stem cells.[[“]][5] A subpopulation of CSCs may be inherently resistant to this compound and can repopulate the tumor after treatment.
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Inhibition of Apoptosis: Resistant cells may acquire mutations in apoptosis-regulating genes, allowing them to evade programmed cell death even when the Wnt/β-catenin pathway is inhibited.[[“]]
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby compensating for the inhibition of the Wnt/β-catenin pathway. For example, activation of other growth factor receptor pathways could bypass the need for Wnt signaling.[6]
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Mutations in the Target Protein: Although less common for protein-protein interaction inhibitors, mutations in β-catenin at the this compound binding site could potentially reduce its binding affinity.
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FBXW7 Mutations: Recent studies have shown that mutations in the FBXW7 gene can lead to resistance to Wnt inhibitors in colorectal and pancreatic cancers by altering the cancer's dependence on the Wnt pathway.[7]
II. Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Problem 1: Reduced or no observed effect of this compound on target gene expression (e.g., c-myc, cyclin D1).
| Possible Cause | Suggested Solution |
| Compound Instability or Degradation | Ensure proper storage of this compound at -20°C.[3] Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Low Wnt Pathway Activity in the Cell Line | Confirm that your cell line has endogenously active Wnt/β-catenin signaling. This can be verified by checking for nuclear β-catenin localization via immunofluorescence or by performing a TCF/LEF luciferase reporter assay.[3][8] If the pathway is not active, you can stimulate it with Wnt3a conditioned media or GSK3β inhibitors like LiCl.[2][9] |
| Development of Cellular Resistance | See Section III for protocols to investigate potential resistance mechanisms. |
Problem 2: High variability in results from TCF/LEF luciferase reporter assays.
| Possible Cause | Suggested Solution |
| Inconsistent Transfection Efficiency | Optimize your transfection protocol. Use a consistent ratio of reporter plasmid to control plasmid (e.g., Renilla luciferase for normalization).[2][10] Ensure even cell seeding density. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Quality | Use fresh, high-quality reagents for the luciferase assay. Ensure complete cell lysis to release all luciferase enzyme. |
Problem 3: Difficulty in confirming the disruption of the β-catenin/Tcf4 interaction.
| Possible Cause | Suggested Solution |
| Inefficient Immunoprecipitation | Optimize your co-immunoprecipitation (Co-IP) protocol. Ensure sufficient protein input and use a validated antibody for β-catenin or Tcf4. Include appropriate positive and negative controls. See the detailed Co-IP protocol in Section III. |
| Lysis Buffer Composition | Use a gentle lysis buffer that preserves protein-protein interactions. Avoid harsh detergents and high salt concentrations.[11] |
| Timing of this compound Treatment | Optimize the incubation time with this compound before cell lysis to ensure the compound has had sufficient time to disrupt the interaction. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound's effects and potential resistance mechanisms.
A. Generating this compound Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to this compound for further mechanistic studies.
Methodology:
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.[12][13]
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Continuous or Pulsed Exposure:
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium.[12] This process of selection and dose escalation may take several months.
-
Confirmation of Resistance: Periodically assess the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >3-fold) compared to the parental cell line indicates the development of resistance.[12]
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones.
B. TCF/LEF Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well and incubate for 24 hours.[2]
-
Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[2][10]
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Wnt Pathway Stimulation (Optional): To induce pathway activity, add Wnt3a conditioned media or a GSK3β inhibitor like LiCl (e.g., 10 mM) to the wells.[2][9]
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in a luminometer.[2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
C. Western Blot for β-catenin and c-myc
Objective: To assess the protein levels of β-catenin and its downstream target c-myc.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. Co-Immunoprecipitation (Co-IP) of β-catenin and Tcf4
Objective: To determine if this compound disrupts the interaction between β-catenin and Tcf4.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle, then lyse in a non-denaturing Co-IP lysis buffer.[17]
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against β-catenin or Tcf4 overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against both β-catenin and Tcf4. A reduced amount of co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.
IV. Data Presentation
The following tables are templates for summarizing quantitative data from your experiments.
Table 1: Cell Viability (IC50) of this compound in Parental vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | [Insert your data] | 1 |
| This compound Resistant | [Insert your data] | [Calculate] |
Table 2: Effect of this compound on TCF/LEF Reporter Activity
| Treatment | Normalized Luciferase Activity (Fold Change vs. Control) |
| Vehicle Control | 1 |
| This compound [Concentration 1] | [Insert your data] |
| This compound [Concentration 2] | [Insert your data] |
| This compound [Concentration 3] | [Insert your data] |
Table 3: Quantification of Protein Expression from Western Blots
| Cell Line | Treatment | Relative β-catenin Expression (normalized to loading control) | Relative c-myc Expression (normalized to loading control) |
| Parental | Vehicle | 1 | 1 |
| Parental | This compound | [Insert your data] | [Insert your data] |
| Resistant | Vehicle | [Insert your data] | [Insert your data] |
| Resistant | This compound | [Insert your data] | [Insert your data] |
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of cellular resistance to this compound treatment.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. consensus.app [consensus.app]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Wnt Reporter Activity Assay [bio-protocol.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. origene.com [origene.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. assaygenie.com [assaygenie.com]
how to control for UU-T01 cytotoxicity in normal cells
Disclaimer: The compound UU-T01 is a hypothetical designation for an investigational agent. The information provided in this technical support center is based on general principles for controlling cytotoxicity of small molecule inhibitors, using a tyrosine kinase inhibitor as a representative model. This guide is intended for research use only by qualified professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound, even at concentrations effective against cancer cells. What are the potential causes?
A1: Cytotoxicity in normal cells is a common challenge with targeted therapies like tyrosine kinase inhibitors (TKIs). The primary causes include:
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Off-target effects: this compound may be inhibiting kinases or other proteins essential for normal cell survival, in addition to its intended target.[1][2][3][4] Many kinases share structural similarities in their ATP-binding pockets, leading to cross-reactivity.[5][6]
-
On-target toxicity in normal cells: The intended target of this compound might also play a crucial role in the signaling pathways of normal cells.
-
High compound concentration: The concentrations being used might be too high, leading to non-specific toxicity.[7]
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) could be contributing to cell death at the concentrations used in your experiments.[7]
Q2: How can we determine a therapeutic window for this compound that is effective against cancer cells but minimally toxic to normal cells?
A2: Establishing a therapeutic window is critical. This can be achieved by performing parallel dose-response studies on both cancer and normal cell lines. By comparing the half-maximal inhibitory concentration (IC50) for efficacy in cancer cells with the cytotoxic concentration 50 (CC50) in normal cells, you can calculate a selectivity index (SI). A higher SI value indicates a more favorable therapeutic window.[8][9]
Q3: Are there any strategies to protect normal cells from this compound-induced cytotoxicity without compromising its anti-cancer effects?
A3: Yes, several strategies can be explored:
-
Co-treatment with a cytoprotective agent: Certain agents can be used to selectively protect normal cells from the toxic effects of chemotherapy.[10] The choice of agent will depend on the specific mechanism of toxicity.
-
Combination therapy: Using this compound at a lower concentration in combination with another anti-cancer agent could enhance efficacy while reducing toxicity.
-
Optimization of treatment duration: Reducing the exposure time of normal cells to this compound may decrease cytotoxicity.
Q4: Our vehicle control (DMSO) is showing some background cytotoxicity. How should we handle this?
A4: If your vehicle control shows a statistically significant difference from your untreated control, it indicates that the solvent itself is affecting the cells.[7][11] In this scenario, the vehicle control should be used as the baseline for calculating the specific effects of this compound.[7] It is crucial to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially for serial dilutions. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, try using a different solvent or a lower concentration of this compound. |
Issue 2: Low Signal or No Dose-Response in Cytotoxicity Assay
| Possible Cause | Recommended Solution |
| Compound Concentration Too Low | Test a wider and higher range of this compound concentrations. |
| Incorrect Assay Endpoint | Ensure the chosen assay (e.g., MTT, LDH) is appropriate for the expected mechanism of cell death (apoptosis vs. necrosis). |
| Short Incubation Time | Increase the incubation time with this compound to allow for the cytotoxic effects to manifest. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound. Consider using a different, more sensitive cell line. |
Data Presentation
Table 1: Hypothetical IC50 and CC50 Values for this compound
| Cell Line | Cell Type | IC50/CC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Carcinoma | 0.5 | 10 |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 4.2 |
| PC-3 | Prostate Cancer | 0.8 | 6.3 |
| BEAS-2B | Normal Bronchial Epithelial | 5.0 | - |
| MCF-10A | Normal Breast Epithelial | 6.5 | - |
Selectivity Index (SI) = CC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.[8][9]
Table 2: Example Dose-Response Data for this compound in A549 vs. BEAS-2B Cells
| Concentration (µM) | A549 % Viability (±SD) | BEAS-2B % Viability (±SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 85.2 ± 3.8 | 98.2 ± 4.3 |
| 0.5 | 51.3 ± 5.2 | 95.6 ± 3.9 |
| 1.0 | 25.8 ± 4.1 | 88.4 ± 5.5 |
| 5.0 | 5.1 ± 2.3 | 52.1 ± 6.2 |
| 10.0 | 2.3 ± 1.8 | 21.7 ± 4.8 |
Experimental Protocols
Protocol 1: Determining IC50/CC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/CC50 value.
Protocol 2: Co-treatment with a Cytoprotective Agent (e.g., N-acetylcysteine)
-
Cell Seeding: Plate normal cells (e.g., BEAS-2B) in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with various concentrations of N-acetylcysteine (or another cytoprotective agent) for 1-2 hours.
-
Co-treatment: Add this compound at a fixed concentration (e.g., its CC50) to the wells already containing the cytoprotective agent.
-
Incubation and Viability Assessment: Incubate for 48-72 hours and assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the cytoprotective agent to determine if protection occurred.
Mandatory Visualization
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 11. researchgate.net [researchgate.net]
refining UU-T01 delivery methods for animal studies
Technical Support Center: UU-T01 In Vivo Delivery
Fictional Drug Context: this compound is a novel, potent, and selective ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][] Due to its hydrophobic nature, this compound exhibits poor water solubility, presenting a significant challenge for achieving consistent and effective delivery in preclinical animal studies.[3][4][5][6] This guide provides researchers with practical solutions, detailed protocols, and troubleshooting advice to refine this compound delivery methods for in vivo experiments, particularly in mouse xenograft models.[7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation mTOR inhibitor designed to compete with ATP in the catalytic site of the mTOR kinase.[1] This dual inhibition of both mTORC1 and mTORC2 complexes blocks downstream signaling pathways that regulate cell growth, proliferation, and survival, making it a promising candidate for cancer therapy.[][11][12] Its primary advantage over first-generation inhibitors (rapalogs) is its ability to block feedback activation of PI3K/AKT signaling.[1]
Q2: Why is formulating this compound for in vivo studies challenging?
A2: The primary challenge is the low aqueous solubility of this compound.[3][4][5] Poor solubility can lead to several issues, including precipitation of the compound in the dosing vehicle, low or variable bioavailability, and inconsistent results in efficacy studies.[13][14] Therefore, a carefully selected and optimized formulation is critical for reliable preclinical data.
Q3: What are the recommended starting vehicles for this compound for different routes of administration?
A3: The choice of vehicle is critical and depends on the administration route. For initial studies, we recommend the formulations outlined in Table 1. It is crucial to always prepare fresh formulations and visually inspect for precipitation before administration.
Q4: How should I properly store this compound?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent like DMSO for stock solutions, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Data Presentation: Formulation & Dosing
Table 1: Recommended Starting Formulations for this compound
| Route of Administration | Vehicle Composition | Max this compound Concentration | Key Considerations |
|---|---|---|---|
| Oral (PO) | 0.5% (w/v) Methylcellulose (B11928114) + 0.2% (v/v) Tween® 80 in sterile water | 10 mg/mL | Requires vigorous mixing/sonication to form a homogenous suspension. Dose immediately after preparation. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG400, 50% Saline | 5 mg/mL | Prepare by first dissolving this compound in DMSO, then slowly adding PEG400, followed by saline.[14] May cause mild, transient irritation. |
| Intravenous (IV) | 5% DMSO, 10% Solutol® HS 15, 85% Saline | 2 mg/mL | Must be a clear solution. Filter through a 0.22 µm syringe filter before injection. Administer slowly.[15] |
Table 2: Maximum Recommended Injection Volumes in Mice
| Route of Administration | Maximum Volume | Reference Needle Gauge |
|---|---|---|
| Oral (PO) | 10 mL/kg (0.25 mL for a 25g mouse) | 20-22 G (gavage needle)[16] |
| Intraperitoneal (IP) | 10 mL/kg (0.25 mL for a 25g mouse) | 25-27 G[17] |
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus) or 10 mL/kg (slow) | 27-30 G[15] |
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of this compound.
Issue 1: Formulation & Administration
-
Q: My this compound formulation is cloudy or shows visible precipitate. What should I do?
-
A: This indicates that the compound has fallen out of solution or is not properly suspended, which will lead to inaccurate dosing.[13]
-
Solution 1 (Suspensions - PO): Ensure you are using a high-quality suspending agent like methylcellulose and a surfactant like Tween® 80. Use a sonicator or homogenizer to reduce particle size and create a more uniform suspension. Administer immediately after preparation while agitating the suspension.[4]
-
Solution 2 (Solutions - IP/IV): The concentration may be too high for the chosen vehicle. Try lowering the concentration. Ensure you are adding vehicle components in the correct order (e.g., dissolve this compound in the organic solvent like DMSO first before adding aqueous components). Gentle warming (to 37°C) may help, but check for compound stability at that temperature.[14]
-
Solution 3 (Alternative Vehicles): If precipitation persists, consider more advanced formulation strategies like using cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes to enhance solubility.[4][14]
-
-
-
Q: The animals are showing signs of distress or irritation at the injection site after IP administration. Why?
-
A: This is often due to the vehicle, particularly if it contains a high percentage of co-solvents like DMSO or ethanol, or if the formulation has a non-physiological pH.[14]
-
Solution 1: Reduce the percentage of the irritating co-solvent if possible. The final concentration of DMSO for IP injections should ideally be below 10%.
-
Solution 2: Ensure the final formulation is pH-neutral.
-
Solution 3: Administer the injection volume slowly to allow for better absorption and distribution within the peritoneal cavity.
-
-
Issue 2: Efficacy & Reproducibility
-
Q: I'm seeing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
-
A: High variability is a common challenge in xenograft studies and can undermine the statistical power of your experiment.[7][18]
-
Cause 1 (Inconsistent Dosing): An inhomogeneous suspension or inaccurate administration (e.g., mis-dosing in oral gavage) can lead to animals receiving different amounts of this compound.
-
Cause 2 (Tumor Heterogeneity): The xenograft model itself may have inherent biological variability.[7]
-
Solution: Ensure tumors are of a uniform size before randomizing animals into treatment groups. Increase the number of animals per group to improve statistical power.[18]
-
-
Cause 3 (Animal Health): Individual differences in animal health can affect drug metabolism and response.
-
Solution: Monitor animals closely and exclude any that show signs of illness unrelated to the treatment or tumor burden before the study begins.[7]
-
-
-
-
Q: The compound shows little to no efficacy, or the results are not what I expected based on in vitro data. What should I investigate?
-
A: This could be a result of poor bioavailability, suboptimal dosing, or acquired resistance.[7]
-
Solution 1 (Verify Exposure): The most critical step is to conduct a pilot pharmacokinetic (PK) study. Measure the concentration of this compound in the plasma and tumor tissue at various time points after dosing to confirm that the compound is being absorbed and reaching its target.
-
Solution 2 (Dose Escalation): If exposure is low, you may need to increase the dose or dosing frequency. However, this must be balanced with a tolerability study to ensure the higher dose does not cause unacceptable toxicity.
-
Solution 3 (Re-evaluate Formulation): Poor bioavailability is often linked to the formulation. An alternative delivery vehicle (see Table 1 and Issue 1) might be necessary to improve absorption.[4]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (PO) Administration (10 mg/kg dose)
-
Vehicle Preparation: Prepare the vehicle by adding 0.5g of methylcellulose and 0.2 mL of Tween® 80 to 100 mL of sterile water. Mix vigorously with a magnetic stirrer for at least 1 hour until fully dissolved.
-
Calculation: For a 25g mouse at a 10 mg/kg dose, the total dose is 0.25 mg. If dosing at a volume of 10 mL/kg (0.25 mL), the required concentration is 1 mg/mL.
-
Formulation: Weigh the required amount of this compound powder and place it in a sterile tube. Add the calculated volume of the prepared vehicle.
-
Suspension: Vortex thoroughly for 2-3 minutes. For best results, sonicate the suspension in a water bath sonicator for 10-15 minutes until a fine, homogenous suspension is achieved.
-
Administration: Use a proper-sized, straight-tip gavage needle (e.g., 20G for an adult mouse).[16][20] Gently agitate the suspension between each animal to prevent settling. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure correct placement in the stomach.[21][22] Administer the dose smoothly and without force.[23]
Protocol 2: Preparation of this compound for Intravenous (IV) Administration (5 mg/kg dose)
-
Vehicle Preparation: Prepare a 10% Solutol® HS 15 solution in saline.
-
Calculation: For a 25g mouse at a 5 mg/kg dose, the total dose is 0.125 mg. If dosing at a volume of 5 mL/kg (0.125 mL), the required concentration is 1 mg/mL.
-
Formulation:
-
Weigh the required amount of this compound and dissolve it completely in DMSO to create a concentrated stock. Ensure the final volume of DMSO in the formulation will be 5%.
-
Slowly add the 10% Solutol® HS 15 solution to the DMSO/UU-T01 mixture while vortexing.
-
Add saline to reach the final volume. The final vehicle composition should be 5% DMSO, 10% Solutol® HS 15, 85% Saline.
-
-
Sterilization: The solution must be clear. Filter the final solution through a sterile 0.22 µm syringe filter to remove any potential particulates and ensure sterility.
-
Administration: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[15][24] Use a 27-30G needle and inject the solution slowly into a lateral tail vein.[15][25] A successful injection will show the vein blanching with no resistance.[15] If a subcutaneous bleb forms, the injection was unsuccessful; remove the needle and re-attempt more proximally.[15]
Visualizations
Caption: Simplified mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: General experimental workflow for in vivo testing of this compound in animal models.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. research.sdsu.edu [research.sdsu.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. research.vt.edu [research.vt.edu]
- 25. depts.ttu.edu [depts.ttu.edu]
Technical Support Center: Troubleshooting Variability in UU-T01 Experimental Replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates when working with UU-T01.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound experimental replicates?
Variability in experiments involving this compound can stem from three main areas: biological variability, technical variability, and data processing errors.
-
Biological Variability: This is the natural variation observed between different biological samples.[1][2][3] Even cells from the same cell line can exhibit phenotypic differences due to factors like passage number and culture conditions.[4][5]
-
Technical Variability: This arises from the experimental procedure itself.[2][3] Common sources include inconsistencies in cell seeding, pipetting errors, reagent preparation, and incubation times.[6][7]
-
System and Process Variation: This includes variability from the instruments used for measurements and systemic biases in the experimental process, such as temperature fluctuations or calibration issues.
Q2: What is the difference between technical and biological replicates, and how many of each should I include?
-
Technical replicates involve repeated measurements of the same biological sample to assess the variability of the assay itself.[2][3][8] For example, running multiple wells with cells from the same stock solution treated with this compound.
-
Biological replicates are parallel measurements of biologically distinct samples to assess the biological variation of the effect of this compound.[1][2][3] This could involve using cells from different passages or from different initial cell stocks.
The number of replicates depends on the goal of the experiment. Early-stage screening may use fewer replicates, while validation studies require more to ensure statistical significance. A common practice is to use at least three biological replicates, each with three technical replicates.[9]
Troubleshooting Guides
Issue 1: High Variability Between Technical Replicates
You observe a high coefficient of variation (CV%) among your technical replicates for the this compound treatment group.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between seeding multiple plates. Let plates sit at room temperature for a short period before incubation to allow for even cell settling. |
| Pipetting Errors | Use calibrated pipettes and practice consistent, gentle pipetting techniques.[7] When adding this compound or other reagents, ensure the pipette tip is below the surface of the media without touching the cell monolayer. |
| Edge Effects | Evaporation in the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability.[10] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[10][11] |
| Incomplete Reagent Mixing | Ensure all reagents, including this compound stock solutions, are thoroughly mixed before being added to the wells. |
Example Data with High Technical Variability:
| Replicate | This compound (10 µM) - Raw Absorbance |
| Technical Rep 1 | 0.85 |
| Technical Rep 2 | 0.62 |
| Technical Rep 3 | 0.91 |
| Mean | 0.79 |
| Std Dev | 0.15 |
| CV% | 19.0% |
Issue 2: Inconsistent Results Between Biological Replicates
Your independent experiments with this compound show significant day-to-day variation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain a consistent cell culture environment, including incubator temperature and CO2 levels.[4] Use cells within a consistent and low passage number range to avoid phenotypic drift.[5] Always ensure cells are healthy and in the logarithmic growth phase when starting an experiment.[4] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock. Aliquot and store reagents properly to avoid degradation from multiple freeze-thaw cycles.[4] |
| Protocol Adherence | Follow a standardized and detailed experimental protocol strictly for every experiment.[6] Any deviations in incubation times or procedural steps can introduce variability. |
| Cell Passage Number | Use cells from a similar, low passage number for all biological replicates to minimize variability due to genetic and phenotypic drift over time.[5][9] |
Example of Inconsistent Biological Replicates:
| Experiment | Mean Response to this compound (Normalized to Control) |
| Experiment 1 | 0.52 |
| Experiment 2 | 0.78 |
| Experiment 3 | 0.65 |
| Mean | 0.65 |
| Std Dev | 0.13 |
| CV% | 20.0% |
Experimental Protocols
This compound Cytotoxicity Assay (MTT-based)
This protocol is designed to assess the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours to allow for attachment and recovery.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 48 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the "Acme Kinase."
References
- 1. Difference between technical and biological replicates | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. licorbio.com [licorbio.com]
- 3. quora.com [quora.com]
- 4. biocompare.com [biocompare.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of UU-T01 on β-catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UU-T01, a selective inhibitor of the β-Catenin/T-cell factor 4 (Tcf4) protein-protein interaction, with other known β-catenin inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in evaluating and validating the efficacy of these compounds.
Introduction to β-catenin Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction of β-catenin with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors in the nucleus, which drives the expression of oncogenes. Consequently, inhibiting the β-catenin/TCF interaction has emerged as a promising therapeutic strategy. This compound is a small molecule designed to directly target this interaction.
Comparative Performance of β-catenin Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative β-catenin inhibitors. This data allows for a direct comparison of their potency and binding affinity.
| Inhibitor | Target Interaction | Ki | K D | IC50 |
| This compound | β-catenin/Tcf4 | 3.14 µM | 0.531 µM | - |
| UU-T02 | β-catenin/Tcf4 | 1.36 µM | 0.418 µM | 6.3 µM (β-catenin/Tcf4) |
| PNU-74654 | β-catenin/Tcf4 | - | 450 nM | 129.8 µM (NCI-H295 cells) |
| ICG-001 | β-catenin/CBP | - | - | 3 µM |
| HI-B1 | β-catenin/Tcf4 | - | - | 2.3 µM (Luciferase activity) |
Signaling Pathway and Point of Inhibition
The canonical Wnt/β-catenin signaling pathway is a key regulator of cellular processes. This compound and its analogs directly interfere with the final step of this cascade, preventing the transcription of target genes.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other compounds, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
Experimental Workflow
A typical workflow for validating a β-catenin inhibitor involves a multi-step process, from initial screening to functional cellular assays.
Caption: A generalized experimental workflow for validating β-catenin inhibitors.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin. A reduction in reporter activity indicates successful inhibition of the pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound and other inhibitors
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Pathway Activation and Inhibition: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media or a GSK3β inhibitor to activate the Wnt/β-catenin pathway. Concurrently, treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the activated, untreated control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to assess the physical interaction between β-catenin and its binding partners, such as TCF4 or CBP. A dose-dependent decrease in the amount of co-precipitated β-catenin with a TCF4 or CBP antibody indicates that the inhibitor is effectively disrupting their binding.
Materials:
-
Cancer cell line with active Wnt/β-catenin signaling (e.g., SW480, HCT116)
-
This compound and other inhibitors
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against β-catenin, TCF4, or CBP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat the cells with this compound or other inhibitors at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., TCF4 or CBP) overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (β-catenin). A decrease in the β-catenin band intensity in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Western Blot Analysis
Western blotting is used to measure the protein levels of β-catenin and its downstream target genes (e.g., c-Myc, Cyclin D1). Inhibition of the pathway should lead to a decrease in the levels of these proteins.
Materials:
-
Cancer cell line with active Wnt/β-catenin signaling
-
This compound and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or other inhibitors for 24-48 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of the inhibitors on the growth and viability of cancer cell lines with activated Wnt/β-catenin signaling.
Materials:
-
Cancer cell lines (e.g., SW480, HCT116)
-
This compound and other inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each inhibitor.
By following these protocols, researchers can systematically validate the inhibitory effect of this compound on β-catenin and objectively compare its performance against other available inhibitors. This comprehensive approach will provide a solid foundation for further drug development efforts targeting the Wnt/β-catenin signaling pathway.
A Comparative Analysis of UU-T01 and Other Wnt Pathway Inhibitors for Researchers
For researchers and drug development professionals navigating the complex landscape of Wnt signaling, this guide provides an objective comparison of the novel Wnt pathway inhibitor UU-T01 with other established inhibitors. This document outlines their mechanisms of action, presents supporting experimental data in a clear, comparative format, and offers detailed experimental protocols for key assays.
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, making it a key target in cancer therapy. Aberrant activation of this pathway is a hallmark of numerous cancers, driving tumor growth and progression. Consequently, the development of small molecule inhibitors that can modulate this pathway is of significant interest. This guide focuses on this compound, a Wnt pathway inhibitor, and compares its efficacy with other well-characterized inhibitors that target different nodes of the Wnt cascade: LF3, PRI-724, and NCB-0846.
Mechanism of Action of Featured Wnt Pathway Inhibitors
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.
This compound is a small molecule inhibitor designed to directly target the interaction between β-catenin and TCF4.[1] By mimicking key "hot spot" residues in TCF4, this compound competitively binds to β-catenin, thereby preventing the formation of the active transcriptional complex.[1][2]
LF3 also functions by disrupting the β-catenin/TCF4 interaction.[3] It was identified through high-throughput screening and has been shown to selectively inhibit Wnt signaling without affecting cell-cell adhesion mediated by β-catenin and E-cadherin.[1]
PRI-724 (a prodrug of C-82) targets a different protein-protein interaction within the nuclear β-catenin complex. It specifically inhibits the interaction between β-catenin and CREB-binding protein (CBP), a transcriptional co-activator.[4][5] This prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes.
NCB-0846 represents a distinct class of Wnt pathway inhibitors that target a downstream kinase, TRAF2- and NCK-interacting kinase (TNIK). TNIK is an essential activator of TCF4/β-catenin-mediated transcription.[6][7] By inhibiting the kinase activity of TNIK, NCB-0846 prevents the phosphorylation of TCF4, which is crucial for its transcriptional activity.[6]
Below is a diagram illustrating the points of intervention for each of these inhibitors within the canonical Wnt signaling pathway.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
UU-T01 vs. UU-T02: A Comparative Analysis of β-Catenin/Tcf Inhibitors
In the landscape of Wnt signaling pathway inhibitors, two small molecules, UU-T01 and UU-T02, have emerged as noteworthy agents targeting the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-factor (Tcf/Lef). Both molecules were developed to disrupt this critical interaction, which is a key downstream event in the canonical Wnt pathway, often implicated in the progression of various cancers, including colorectal cancer. This guide provides a comprehensive comparison of this compound and UU-T02, presenting their biochemical potencies, selectivity profiles, and the experimental methodologies used for their characterization.
Biochemical Potency and Binding Affinity
Both this compound and UU-T02 are potent inhibitors of the β-catenin/Tcf4 interaction. However, available data suggests that UU-T02 exhibits a higher inhibitory activity in biochemical assays. The following table summarizes the key quantitative data for both inhibitors.
| Parameter | This compound | UU-T02 | Experimental Method |
| Ki (β-catenin/Tcf4 PPI) | 3.14 µM[1] | 1.36 µM[2] | Fluorescence Polarization (FP) Assay |
| KD (binding to β-catenin) | 0.531 µM[1] | 0.418 µM[1] | Isothermal Titration Calorimetry (ITC) |
| IC50 (β-catenin/Tcf4) | Not Reported | 6.3 µM[2] | AlphaScreen Assay |
Based on the reported Ki and KD values, UU-T02 demonstrates a stronger inhibition of the β-catenin/Tcf4 PPI and a tighter binding affinity to β-catenin compared to this compound.
Selectivity Profile
A crucial aspect of inhibitors targeting the β-catenin PPI is their selectivity, as β-catenin interacts with other essential proteins, such as E-cadherin and Adenomatous Polyposis Coli (APC), through the same binding groove. Non-selective inhibition could lead to undesirable off-target effects.
UU-T02 has been shown to be a highly selective inhibitor. In contrast, comprehensive selectivity data for this compound was not collected in the initial studies[1]. However, one report mentions that this compound did exhibit high selectivity against β-catenin/E-cadherin and β-catenin/APC interactions[3].
| Inhibitor | Selectivity over β-catenin/E-cadherin | Selectivity over β-catenin/APC | Experimental Method |
| This compound | High (quantitative data not consistently reported)[3] | High (quantitative data not consistently reported)[3] | AlphaScreen Assay[3] |
| UU-T02 | ~108-fold (IC50: 680 µM)[2] | ~33-fold (IC50: 210 µM)[2] | AlphaScreen Assay |
The data clearly indicates that UU-T02 was designed and validated as a selective inhibitor of the β-catenin/Tcf4 interaction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and UU-T02.
Fluorescence Polarization (FP) Assay for Ki Determination
This assay is used to measure the inhibition of the β-catenin/Tcf4 interaction in a solution-based, homogeneous format.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Triton X-100 and 1 mg/mL bovine serum albumin (BSA).
-
Recombinant human β-catenin (residues 134-665).
-
Fluorescein-labeled Tcf4 peptide (a short peptide derived from the β-catenin binding domain of Tcf4).
-
Test compounds (this compound or UU-T02) dissolved in DMSO.
-
-
Assay Procedure:
-
A constant concentration of β-catenin and the fluorescein-labeled Tcf4 peptide are incubated together in the assay buffer to form a complex.
-
Serial dilutions of the test compounds are added to the wells of a black, low-volume 384-well plate.
-
The β-catenin/Tcf4-peptide complex is then added to the wells containing the test compounds.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
The decrease in fluorescence polarization upon addition of the inhibitor is indicative of the displacement of the labeled Tcf4 peptide from β-catenin.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentrations of the labeled ligand and the protein.
-
Isothermal Titration Calorimetry (ITC) for KD Determination
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Reagents and Buffers:
-
ITC Buffer: A suitable buffer in which both the protein and the ligand are stable and soluble (e.g., PBS or Tris-HCl with a defined pH and salt concentration).
-
Recombinant human β-catenin.
-
Test compounds (this compound or UU-T02) dissolved in the same ITC buffer.
-
-
Assay Procedure:
-
The sample cell of the ITC instrument is filled with a solution of β-catenin at a known concentration.
-
The injection syringe is filled with a solution of the test compound at a concentration typically 10-20 times higher than that of the protein.
-
A series of small, sequential injections of the test compound into the sample cell is performed while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a single-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
AlphaScreen Assay for IC50 and Selectivity Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions with high sensitivity.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: A buffer compatible with the AlphaScreen chemistry (e.g., PBS with 0.1% BSA).
-
Donor Beads (e.g., Streptavidin-coated).
-
Acceptor Beads (e.g., Nickel Chelate-coated).
-
Biotinylated peptide of the interacting partner (e.g., Tcf4, E-cadherin, or APC).
-
His-tagged recombinant human β-catenin.
-
Test compounds (this compound or UU-T02) dissolved in DMSO.
-
-
Assay Procedure:
-
His-tagged β-catenin is incubated with the Nickel Chelate Acceptor Beads.
-
The biotinylated peptide (Tcf4, E-cadherin, or APC) is incubated with the Streptavidin Donor Beads.
-
Serial dilutions of the test compounds are added to the wells of a 384-well ProxiPlate.
-
The β-catenin-Acceptor bead complex and the peptide-Donor bead complex are then added to the wells.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis:
-
A decrease in the AlphaScreen signal indicates inhibition of the protein-protein interaction.
-
IC50 values are determined from the dose-response curves.
-
Selectivity is assessed by comparing the IC50 values for the target interaction (β-catenin/Tcf4) with those for the off-target interactions (β-catenin/E-cadherin and β-catenin/APC).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound and UU-T02.
Caption: General experimental workflow for the characterization of β-catenin/Tcf inhibitors.
Conclusion
Based on the currently available data, UU-T02 appears to be the superior inhibitor when comparing its biochemical potency and selectivity against this compound. UU-T02 exhibits a lower Ki and KD, indicating stronger inhibition and binding to β-catenin. Furthermore, its selectivity profile has been more extensively characterized, demonstrating a significant preference for the β-catenin/Tcf4 interaction over other key β-catenin PPIs.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ESO-T01 and Standard Therapies for Relapsed/Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the emerging in vivo CAR-T therapy, ESO-T01, against established treatments for relapsed/refractory multiple myeloma, supported by the latest clinical trial data and detailed experimental methodologies.
This guide provides a comprehensive cross-validation of UU-T01 (now identified as ESO-T01) activity in multiple myeloma, placing its performance in context with approved ex vivo BCMA CAR-T therapies and standard-of-care triplet regimens.
Executive Summary
ESO-T01 is an investigational in vivo chimeric antigen receptor (CAR) T-cell therapy targeting B-cell maturation antigen (BCMA) for the treatment of relapsed or refractory multiple myeloma. Unlike conventional ex vivo CAR-T therapies such as Abecma® (idecabtagene vicleucel) and Carvykti® (ciltacabtagene autoleucel), which involve extracting and genetically modifying a patient's T-cells in a laboratory, ESO-T01 is designed to reprogram T-cells directly within the patient's body.[1][2][3][4] Early clinical data from a small cohort of patients suggests promising efficacy and a manageable safety profile. This guide presents a comparative analysis of ESO-T01 with two approved BCMA CAR-T therapies and two standard-of-care triplet regimens used in the treatment of relapsed/refractory multiple myeloma.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of ESO-T01 and its comparators. It is important to note that the data for ESO-T01 is from a small, early-phase trial and should be interpreted with caution.
Table 1: Efficacy of ESO-T01 and Comparator Therapies in Relapsed/Refractory Multiple Myeloma
| Therapy | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) / Stringent Complete Response (sCR) | Median Progression-Free Survival (PFS) |
| ESO-T01 | Phase 1 (NCT06691685) | 4 | 100% | 50% (2 sCR) | Not Reported |
| Abecma® (ide-cel) | KarMMa-3 | 254 | 71% | 39% (CR or sCR) | 13.3 months |
| Carvykti® (cilta-cel) | CARTITUDE-4 | 208 | 85% | 77% (CR or better) | Not Reached |
| Pomalidomide (B1683931), Bortezomib (B1684674), Dexamethasone (B1670325) (PVd) | Phase 1/2 (NCT01212952) | 50 | 86% | 22% (12% sCR, 10% CR) | 13.7 months |
| Daratumumab, Pomalidomide, Dexamethasone (DPd) | Phase 2 (NCT01998971) | 103 | 60% | Not specified in detail, but 29% of CR or better were MRD negative | 8.8 months |
Data for ESO-T01 is from a small, early-phase clinical trial and may not be representative of larger patient populations.
Table 2: Safety Profile of ESO-T01 and Comparator Therapies
| Therapy | Common Adverse Events (Grade ≥3) | Cytokine Release Syndrome (CRS) | Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) |
| ESO-T01 | Not yet reported in detail for Grade ≥3 | All patients experienced Grade 1 CRS | 1 patient (25%) experienced Grade 1 ICANS |
| Abecma® (ide-cel) | Neutropenia, Anemia, Thrombocytopenia | 85% (all grades), Grade ≥3 not specified in this search | Any grade neurotoxicity occurred in 40% of patients, with 4% experiencing Grade 3 and one case of Grade 5 |
| Carvykti® (cilta-cel) | Neutropenia, Anemia, Thrombocytopenia | Not specified in detail, but management with tocilizumab and corticosteroids is indicated | Parkinsonism reported in 3% of patients (2% Grade ≥3) |
| Pomalidomide, Bortezomib, Dexamethasone (PVd) | Neutropenia (70%), Leukopenia (36%), Lymphopenia (20%) | Not Applicable | Not Applicable |
| Daratumumab, Pomalidomide, Dexamethasone (DPd) | Neutropenia (78%), Anemia (28%), Leukopenia (24%) | Not Applicable | Not Applicable |
Signaling Pathways and Experimental Workflows
BCMA-Targeted CAR-T Cell Signaling Pathway
Caption: Signaling cascade initiated by CAR-T cell recognition of BCMA on a myeloma cell.
Experimental Workflow for In Vivo CAR-T Therapy (ESO-T01)
Caption: Simplified workflow for ESO-T01 in vivo CAR-T cell therapy.
Detailed Experimental Protocols
ESO-T01 Administration and Monitoring
Based on the initial clinical trial information, the protocol for ESO-T01 involves a single intravenous infusion.[2][5] A notable aspect of the early trial is that patients did not require prior lymphodepleting chemotherapy, a standard procedure for ex vivo CAR-T therapies.[2]
-
Dosage: The initial dose level in the phase 1 trial was 0.25E+09 transducing units per patient.[2][4]
-
Patient Monitoring: Post-infusion, patients are closely monitored for safety and efficacy. Key safety assessments include monitoring for cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).[4] Efficacy is evaluated through standard multiple myeloma response criteria, including assessment of serum M-protein, urinary M-protein, and serum free light chains.[5]
Abecma® (idecabtagene vicleucel) and Carvykti® (ciltacabtagene autoleucel) - General Protocol
The administration of these ex vivo CAR-T therapies follows a more complex, multi-step process:
-
Leukapheresis: The patient's T-cells are collected from their blood.
-
Manufacturing: The collected T-cells are sent to a manufacturing facility where they are genetically modified to express the BCMA-targeting CAR. This process can take several weeks.
-
Lymphodepleting Chemotherapy: Prior to infusion of the CAR-T cells, the patient receives a short course of chemotherapy to reduce the number of existing lymphocytes, creating a more favorable environment for the infused CAR-T cells to expand.
-
CAR-T Cell Infusion: The engineered CAR-T cells are infused back into the patient.
-
Monitoring: Patients are hospitalized for a period of time for close monitoring of adverse events, particularly CRS and neurotoxicity.[6]
Standard of Care Triplet Regimens
-
Pomalidomide, Bortezomib, and Dexamethasone (PVd): In a phase 1/2 trial, the regimen consisted of 28-day cycles with pomalidomide (4 mg orally on days 1-21), bortezomib (1.3 mg/m² intravenously or subcutaneously on days 1, 8, 15, and 22), and dexamethasone (40 mg orally on days 1, 8, 15, and 22).[7][8]
-
Daratumumab, Pomalidomide, and Dexamethasone (DPd): A phase 2 study utilized 28-day cycles with daratumumab (16 mg/kg intravenously on a standard schedule), pomalidomide (4 mg orally on days 1-21), and dexamethasone (40 mg weekly).[9]
Comparative Discussion
ESO-T01 represents a potential paradigm shift in CAR-T cell therapy for multiple myeloma. The in vivo approach offers several theoretical advantages over the ex vivo process, including the elimination of the need for leukapheresis and external cell manufacturing, which could reduce costs and treatment delays.[3] The early data showing a 100% overall response rate in a small number of patients is highly encouraging, although it must be validated in larger trials.[5]
In comparison, Abecma® and Carvykti® are established ex vivo BCMA CAR-T therapies with proven efficacy in larger patient populations.[10][11] They have demonstrated high response rates and durable remissions in heavily pretreated patients.[10][11] However, they are associated with significant logistical complexities and the risk of severe adverse events like high-grade CRS and neurotoxicity.[6][12]
The standard-of-care triplet regimens, PVd and DPd, offer effective and more readily accessible treatment options for patients with relapsed/refractory multiple myeloma.[7][9] While their overall response rates and progression-free survival are generally lower than those observed with CAR-T therapies, they have a well-characterized safety profile and are not associated with the unique toxicities of CAR-T cells.
Conclusion
ESO-T01 is a promising in vivo CAR-T therapy that has shown impressive early clinical activity in a small number of patients with relapsed/refractory multiple myeloma. Its potential to simplify the CAR-T treatment process and the initial safety profile are highly encouraging. However, more extensive clinical trial data is needed to fully assess its efficacy and safety relative to the established ex vivo CAR-T therapies and standard-of-care regimens. The ongoing and future clinical trials of ESO-T01 will be crucial in determining its place in the evolving treatment landscape of multiple myeloma.
References
- 1. EsoBiotec Starts Clinical Trial of ESO-T01 BCMA CAR-T for Multiple Myeloma [synapse.patsnap.com]
- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 3. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 4. EsoBiotec Begins First Patient Dosing in BCMA CAR-T Trial for Multiple Myeloma [synapse.patsnap.com]
- 5. A Clinical Study to Evaluate the Safety and Efficacy of ESO-T01 in Treating Relapsed/Refractory Multiple Myeloma. [clin.larvol.com]
- 6. Single infusion of CARVYKTI® (ciltacabtagene autoleucel) delivered lasting treatment-free remissions for at least five years in patients with relapsed or refractory multiple myeloma [jnj.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed lenalidomide-refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ABECMA® Clinical Trial Results - ABECMA® (idecabtagene vicleucel) [abecma.com]
- 11. myeloma.org [myeloma.org]
- 12. myeloma.org [myeloma.org]
Independent Verification of UU-T01's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UU-T01, a selective inhibitor of the β-Catenin/T-cell factor 4 (TCF4) protein-protein interaction, with other molecules targeting the Wnt/β-catenin signaling pathway. Experimental data and detailed methodologies for key validation assays are presented to facilitate independent verification of its mechanism of action.
Introduction to this compound
This compound is a small molecule designed to directly inhibit the interaction between β-catenin and TCF4, a critical downstream step in the canonical Wnt signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers. This compound directly binds to β-catenin with a reported dissociation constant (Kd) of 0.531 µM and inhibits the β-catenin/TCF4 protein-protein interaction with an inhibitory constant (Ki) of 3.14 µM.[1][2]
Comparative Analysis of Wnt/β-catenin Pathway Inhibitors
Several alternative small molecules have been developed to modulate the Wnt/β-catenin pathway, targeting different components of the signaling cascade. This section provides a comparative overview of this compound and other notable inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and selected alternative compounds that directly or indirectly inhibit the Wnt/β-catenin signaling pathway.
| Compound | Direct Target | Assay Type | Cell Line(s) | IC50 / Ki / Kd | Reference(s) |
| This compound | β-catenin/TCF4 Interaction | Fluorescence Polarization (FP) | - | Ki: 3.14 µM | [1][2] |
| Isothermal Titration Calorimetry (ITC) | - | Kd: 0.531 µM | [1] | ||
| UU-T02 | β-catenin/TCF4 Interaction | FP / AlphaScreen | - | Ki: 1.36 µM | [3] |
| FH535 | β-catenin/TCF Interaction, PPARγ, PPARδ | Cell Proliferation / Reporter Assay | LCSC, Huh7, PLC, K562, SW480, DLD-1 | IC50: 9.3 µM - 28 µM, 358 nM (reporter) | [4][5][6] |
| JW55 | Tankyrase 1 and 2 (TNKS1/2) | SuperTop-luciferase (ST-Luc) Reporter Assay | HEK293 | IC50: 470 nM | [7] |
| IWR-1-endo | Tankyrase 1 and 2 (TNKS1/2) | TCF/LEF Reporter Assay | L-cells, HEK293 | IC50: 50 nM - 180 nM | [8][9][10][11][12][13] |
| CWP232228 | β-catenin/TCF Interaction | Cell Proliferation | 4T1, MDA-MB-435, Hep3B, Huh7, HepG2 | IC50: 0.8 µM - 2.6 µM | [14][15][16] |
| JW74 | Wnt Signaling | ST-Luc Reporter Assay | - | IC50: 790 nM | [17] |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound and its alternatives, the following experimental protocols are provided.
TCF/LEF Luciferase Reporter Assay
This cell-based assay is fundamental for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Objective: To measure the ability of a test compound to inhibit Wnt-pathway-induced expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., BPS Bioscience #79710)[18]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[19]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of ~35,000 cells per well in 80 µl of growth medium.[18] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add the desired concentrations of the test compound or vehicle control to the cells.
-
Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Include an unstimulated control group.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[18]
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition of Wnt3a-induced luciferase activity for each compound concentration and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
This biochemical assay is used to demonstrate the direct interaction between two proteins and to assess the ability of a compound to disrupt this interaction.
Objective: To determine if a test compound can inhibit the physical interaction between β-catenin and TCF4 in a cellular context.
Materials:
-
Human cancer cell line with active Wnt signaling (e.g., SW480, HCT116)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against β-catenin for immunoprecipitation
-
Antibody against TCF4 for western blotting
-
Protein A/G agarose (B213101) or magnetic beads
-
Test compound (e.g., this compound) and vehicle control
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Culture cells to ~80-90% confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 24 hours).[20] Wash the cells with cold PBS and lyse them on ice with cold lysis buffer.
-
Pre-clearing Lysate (Optional): Centrifuge the lysate to pellet cell debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-β-catenin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-TCF4 antibody to detect co-immunoprecipitated TCF4. Also, probe a separate blot with an anti-β-catenin antibody to confirm successful immunoprecipitation of the bait protein.
Visualizing the Mechanism of Action
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the independent verification of this compound's mechanism of action.
References
- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adooq.com [adooq.com]
- 10. stemcell.com [stemcell.com]
- 11. IWR-1-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CWP232228 targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UU-T01 and Established β-Catenin Inhibitors: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of the novel β-catenin inhibitor, UU-T01, and other established inhibitors of the Wnt/β-catenin signaling pathway. Designed for researchers, scientists, and drug development professionals, this document provides an objective overview of performance, supported by experimental data, to aid in the selection of appropriate chemical probes and potential therapeutic candidates.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers.[1] Central to this pathway is the protein β-catenin, which, upon Wnt signaling activation, translocates to the nucleus and associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes.[2] Consequently, inhibiting the interaction between β-catenin and TCF4 has emerged as a promising therapeutic strategy.[3]
Mechanism of Action: Direct Inhibition of β-Catenin/TCF4 Interaction
This compound is a small molecule designed to directly inhibit the protein-protein interaction (PPI) between β-catenin and TCF4.[2] Unlike other inhibitors that may target upstream components of the Wnt pathway, this compound and its analogs directly bind to β-catenin, preventing the formation of the transcriptionally active complex.[2][4] This targeted approach aims to specifically block the oncogenic signaling mediated by β-catenin without affecting its other cellular functions, such as cell adhesion.
In contrast, other established β-catenin inhibitors function through varied mechanisms:
-
ICG-001 : This inhibitor disrupts the interaction between β-catenin and its coactivator, CREB-binding protein (CBP), thereby selectively modulating β-catenin-mediated transcription.[3]
-
XAV939 : This compound inhibits the tankyrase enzymes (TNKS1 and TNKS2), leading to the stabilization of Axin, a key component of the β-catenin destruction complex. This ultimately promotes the degradation of β-catenin.
-
PNU-74654 : Similar to this compound, PNU-74654 is a direct inhibitor of the β-catenin/TCF4 interaction, identified through virtual and biophysical screening.[3][5]
Performance Data: A Quantitative Comparison
The efficacy of a β-catenin inhibitor is determined by its binding affinity, its ability to disrupt the target interaction, and its activity in cellular and in vivo models. The following tables summarize the available quantitative data for this compound and a selection of established β-catenin inhibitors.
Table 1: Biochemical Assay Performance
| Inhibitor | Target | Assay Type | KD (nM) | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound | β-catenin/TCF4 | ITC | 531 | - | - | [2] |
| FP | - | 3.1 | - | [2] | ||
| AlphaScreen | - | 7.6 | - | [2] | ||
| UU-T02 | β-catenin/TCF4 | ITC | 418 | - | - | [2] |
| FP | - | 1.32 | - | [2] | ||
| PNU-74654 | β-catenin/TCF4 | ITC | 450 | - | - | [2] |
| ICG-001 | β-catenin/CBP | - | - | - | 3 (binding) | [3] |
| XAV939 | Tankyrase 1/2 | - | - | - | TNKS1: 0.011, TNKS2: 0.004 | [6] |
| HI-B1 | β-catenin/TCF4 | - | - | - | - | [7] |
KD: Dissociation Constant; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.
Table 2: Cellular Assay Performance
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| UU-T02 | SW480 | TOP-Flash | 2.32 | [2] |
| MSAB | HCT116 | TOP-Flash | 0.58 | [2] |
| HI-B1 | DLD1 | TOP-Flash | 13 | [2] |
| CACO2 | TOP-Flash | 13 | [2] | |
| Carnosic acid | SW480 | TOP-Flash | ~25 | [2] |
| PNPB-22 | SW480 | TOP-Flash | 13 | [2] |
| ICG-001 | HCT116 | TOP-Flash | - | [8] |
| XAV939 | H446 (SCLC) | Cell Viability | 21.56 | [6] |
TOP-Flash: A luciferase reporter assay to measure β-catenin/TCF transcriptional activity.
Table 3: Selectivity Profile of this compound and Analogs
| Compound | Interaction | Selectivity (fold) vs. β-catenin/TCF4 | Assay Type | Reference(s) |
| This compound | β-catenin/E-cadherin | 28.9 | AlphaScreen | [9] |
| β-catenin/APC | 44.7 | AlphaScreen | [9] | |
| UU-T02 | β-catenin/E-cadherin | 175.1 | - | [9] |
| β-catenin/APC | 63.7 | - | [9] |
In Vivo Efficacy
While in vitro data provides valuable insights into the potency and mechanism of these inhibitors, in vivo studies are crucial for evaluating their therapeutic potential. A study on the β-catenin/TCF4 inhibitor HI-B1 demonstrated its efficacy in a patient-derived xenograft (PDX) model of colorectal cancer.[10] Tumors with higher β-catenin expression were more sensitive to HI-B1 treatment, highlighting the potential for biomarker-driven therapeutic strategies.[7][10] Another inhibitor, MSAB, has also shown anti-tumor effects in Wnt-dependent xenograft models.[2] Although direct comparative in vivo studies involving this compound are not yet widely published, the promising in vitro profile of its analogs suggests potential for in vivo activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Fluorescence Polarization (FP) Assay for β-Catenin/TCF4 Interaction
This competitive binding assay measures the ability of a test compound to disrupt the interaction between β-catenin and a fluorescently labeled TCF4 peptide.
Figure 1. Workflow for a Fluorescence Polarization (FP) competitive binding assay.
AlphaScreen Assay for β-Catenin/TCF4 Interaction
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between biotinylated TCF4 and His6-tagged β-catenin.
Figure 2. General workflow for an AlphaScreen protein-protein interaction assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (β-catenin), allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.
Figure 3. Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Wnt/β-Catenin Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points of intervention for the discussed inhibitors.
Figure 4. The Wnt/β-catenin signaling pathway and points of inhibitor action.
Conclusion
This compound and its analogs represent a promising class of direct β-catenin/TCF4 interaction inhibitors with high selectivity. The available biochemical and cellular data suggest a potent and specific mechanism of action. While direct comparative in vivo data with other established inhibitors is still emerging, the favorable in vitro profile of the this compound series warrants further investigation. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration and development of novel β-catenin targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of CBP/beta-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of CAR-T Therapies: A CRISPR-Based Comparative Guide
A Note on Terminology: The initial query specified "UU-T01." Publicly available information on a therapeutic agent with this designation is limited. However, extensive research points to "ESO-T01," a third-generation lentiviral vector for in vivo CAR-T therapy targeting B-cell maturation antigen (BCMA) for multiple myeloma, which recently entered clinical trials.[1][2] This guide will proceed under the assumption that "this compound" refers to a CAR-T therapy of a similar nature to ESO-T01 and will use the validation of a BCMA-targeted CAR-T therapy as a representative example.
This guide provides a comprehensive comparison of CRISPR-based methodologies for validating the on-target effects of CAR-T cell therapies. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical validation of novel immunotherapies.
Introduction to On-Target Validation with CRISPR
CRISPR-Cas9 technology has emerged as a powerful tool for validating the intended on-target activity of therapeutics.[3][4] For a CAR-T therapy like a BCMA-targeted treatment, CRISPR can be employed to knockout the target gene (e.g., BCMA) in cancer cell lines. The subsequent co-culture with the CAR-T cells allows for a definitive assessment of on-target cytotoxicity. If the CAR-T cells are effective against the wild-type cancer cells but show significantly reduced activity against the knockout cells, it provides strong evidence of on-target specificity.
Comparison of CRISPR-Based On-Target Validation Methods
Several methods can be employed to validate the on-target effects of a CAR-T therapy using CRISPR. The choice of method depends on the desired throughput, the nature of the expected genetic modification, and the required level of detail.
| Method | Principle | Throughput | Key Advantages | Limitations |
| Mismatch Cleavage Assay (e.g., T7E1) | Detects heteroduplex DNA formed between wild-type and mutated DNA strands following PCR amplification of the target locus.[5] | Medium | Cost-effective, relatively fast, good for initial screening of knockout efficiency.[5] | Does not provide sequence information, cannot detect homozygous mutations, not quantitative.[5] |
| Sanger Sequencing | Direct sequencing of the PCR-amplified target region to identify specific insertions, deletions (indels), or other mutations.[5] | Low | Provides precise sequence information of the genetic modification.[5] | Low throughput, can be difficult to interpret in mixed cell populations.[5] |
| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus to identify and quantify the full spectrum of on-target mutations in a cell population. | High | Highly quantitative, sensitive for detecting rare mutations, provides comprehensive mutation profiling. | Higher cost, more complex data analysis. |
| Digital Droplet PCR (ddPCR) | Partitions PCR reactions into thousands of droplets to provide absolute quantification of target DNA molecules, allowing for precise measurement of editing efficiency. | Medium-High | Highly precise and quantitative, good for detecting small changes in allele frequency. | Requires specialized equipment. |
Hypothetical Performance Data for BCMA Knockout Validation
The following table presents hypothetical data comparing the efficacy of different CRISPR validation methods in generating and confirming a BCMA knockout in a multiple myeloma cell line (e.g., RPMI-8226) to validate a BCMA-targeted CAR-T therapy.
| Validation Method | Estimated Knockout Efficiency (%) | Confirmation of On-Target Cytotoxicity (Fold Change in CAR-T killing of KO vs. WT cells) | Estimated Cost per Sample | Estimated Time to Result |
| Mismatch Cleavage Assay (T7E1) | 75% | >10 | $ | 1-2 days |
| Sanger Sequencing | 70-80% (clone-dependent) | >10 | $$ | 2-3 days |
| Next-Generation Sequencing | 85% | >10 | $$$ | 5-7 days |
| Digital Droplet PCR (ddPCR) | 82% | >10 | $$$ | 2-3 days |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of BCMA in a Multiple Myeloma Cell Line
This protocol describes the generation of a BCMA knockout cell line using CRISPR-Cas9 ribonucleoprotein (RNP) complexes.
Materials:
-
RPMI-8226 multiple myeloma cell line
-
Synthetic single guide RNA (sgRNA) targeting BCMA (pre-designed and validated)
-
Recombinant Cas9 nuclease
-
Electroporation buffer
-
Electroporation system
-
Cell culture medium and supplements
-
FACS buffer (PBS with 2% FBS)
-
Anti-BCMA antibody conjugated to a fluorophore
Procedure:
-
Cell Preparation: Culture RPMI-8226 cells to a density of 1 x 10^6 cells/mL. On the day of electroporation, harvest and wash the cells with sterile PBS.
-
RNP Complex Formation: Incubate the BCMA-targeting sgRNA and Cas9 nuclease at a 1:1 molar ratio at room temperature for 15 minutes to form the RNP complex.
-
Electroporation: Resuspend the washed cells in electroporation buffer and add the pre-formed RNP complexes. Electroporate the cells using a pre-optimized program for RPMI-8226 cells.
-
Cell Recovery and Expansion: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate at 37°C and 5% CO2.
-
Validation of Knockout: After 48-72 hours, harvest a portion of the cells to assess knockout efficiency using one of the methods described below (e.g., T7E1 assay or NGS).
-
Enrichment of Knockout Population (Optional): Stain the cells with an anti-BCMA antibody and use fluorescence-activated cell sorting (FACS) to isolate the BCMA-negative population for downstream assays.
Mismatch Cleavage Assay (T7E1) for Knockout Validation
This protocol provides a method for rapid screening of CRISPR-mediated indels at the BCMA locus.[5]
Materials:
-
Genomic DNA from wild-type and CRISPR-edited cells
-
PCR primers flanking the BCMA target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I (T7E1)
-
Agarose (B213101) gel and electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type and CRISPR-edited RPMI-8226 cells.
-
PCR Amplification: Amplify the BCMA target region using high-fidelity PCR.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which will cleave the mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.
On-Target Cytotoxicity Assay
This protocol assesses the on-target killing of the BCMA-targeted CAR-T cells.
Materials:
-
Wild-type (WT) RPMI-8226 cells
-
BCMA knockout (KO) RPMI-8226 cells
-
BCMA-targeted CAR-T cells
-
Cytotoxicity assay kit (e.g., lactate (B86563) dehydrogenase (LDH) release assay or a real-time cell analysis system)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed WT and BCMA KO RPMI-8226 cells in separate wells of a 96-well plate at a density of 1 x 10^4 cells per well.
-
Co-culture with CAR-T cells: Add the BCMA-targeted CAR-T cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Measure cell lysis using an LDH release assay or monitor cell impedance using a real-time cell analysis system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the killing of WT versus BCMA KO cells.
Visualizations
References
- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 3. selectscience.net [selectscience.net]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of UU-T01, a small molecule inhibitor of the β-catenin/T-cell factor 4 (TCF4) interaction, a critical node in the canonical Wnt signaling pathway. The objective of this document is to compare the binding affinity of this compound for its intended target with its affinity for closely related endogenous protein-protein interactions, thereby providing a clear assessment of its selectivity profile. The information presented herein is supported by experimental data from biochemical assays and includes detailed methodologies for these key experiments.
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer.[1] The interaction between β-catenin and transcription factors of the TCF/LEF family is a key downstream event that mediates the transcriptional activation of Wnt target genes.[2] Consequently, inhibiting this interaction presents a promising therapeutic strategy. This compound was rationally designed to disrupt the β-catenin/TCF4 complex.[3]
A critical aspect of drug development is ensuring the specificity of a compound to minimize off-target effects. For this compound, it is essential to evaluate its binding to other proteins that also interact with β-catenin, particularly E-cadherin and the Adenomatous Polyposis Coli (APC) protein. E-cadherin is a key component of adherens junctions, and its interaction with β-catenin is vital for cell-cell adhesion.[4][5] APC is a tumor suppressor protein that is part of the β-catenin destruction complex, which targets β-catenin for degradation in the absence of a Wnt signal.[6][7]
Quantitative Assessment of this compound Specificity
The inhibitory activity of this compound against the β-catenin/TCF4 interaction and its selectivity against the β-catenin/E-cadherin and β-catenin/APC interactions have been quantified using Fluorescence Polarization (FP) and AlphaScreen assays. The data reveals a significant preference of this compound for its intended target.
| Target Interaction | Assay Type | K_i (μM) | Selectivity Fold vs. β-catenin/TCF4 | Reference |
| β-catenin/TCF4 | FP | 3.14 | - | [3] |
| β-catenin/E-cadherin | AlphaScreen | ~90.7 | 28.9 | [3] |
| β-catenin/APC | AlphaScreen | ~140.3 | 44.7 | [3] |
Note: The K_i values for β-catenin/E-cadherin and β-catenin/APC were calculated based on the reported selectivity folds and the K_i for β-catenin/TCF4.
Signaling Pathway Context
To visualize the position of this compound's target and the assessed off-targets within the broader signaling network, the following diagrams illustrate the canonical Wnt/β-catenin pathway and its relationship with cell adhesion.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-cadherin binding prevents beta-catenin nuclear localization and beta-catenin/LEF-1-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-Cadherin/β-Catenin Complex and the Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of β-catenin recognition by adenomatous polyposis coli revealed by the structure of an APC–β-catenin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Efficacy of ESO-T01 vs. Standard-of-Care in Relapsed/Refractory Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of ESO-T01 (formerly UU-T01), a novel in vivo CAR-T cell therapy, against the established standard-of-care ex vivo CAR-T cell therapies, Abecma® (idecabtagene vicleucel) and Carvykti® (ciltacabtagene autoleucel), for the treatment of relapsed/refractory multiple myeloma (RRMM). The data presented is based on early clinical trial results for ESO-T01 and extensive clinical trial and real-world data for Abecma and Carvykti.
Executive Summary
ESO-T01 is a B-cell maturation antigen (BCMA)-directed CAR-T therapy that reprograms a patient's T-cells within their body (in vivo), eliminating the need for external cell manufacturing.[1][2] This approach offers potential advantages in terms of cost, accessibility, and a simplified patient journey, including administration without prior lymphodepletion.[1][2] Early phase 1 clinical data for ESO-T01 has shown a promising safety profile and notable efficacy in patients with RRMM.[3][4]
Standard-of-care treatments for RRMM include ex vivo manufactured CAR-T cell therapies such as Abecma and Carvykti. These therapies have demonstrated significant efficacy in numerous clinical trials and real-world settings, establishing them as key treatment options for heavily pretreated patients.[5][6][7][8][9][10] This guide will provide an objective comparison of the available efficacy data.
Comparative Efficacy Data
The following table summarizes the key in vivo efficacy endpoints from clinical trials of ESO-T01, Abecma, and Carvykti. It is important to note that the data for ESO-T01 is from a small, early-phase trial and is not from a head-to-head comparative study.
| Efficacy Endpoint | ESO-T01 (Phase 1) | Abecma (KarMMa & Real-World) | Carvykti (CARTITUDE-1 & Real-World) |
| Overall Response Rate (ORR) | 100% (n=4)[3] | 73% (Real-World)[5] | 89% (Real-World)[6], 97.9% (CARTITUDE-1)[9] |
| Complete Response (CR) / Stringent Complete Response (sCR) | 50% (2 stringent complete responses) (n=4)[3][4] | 25% (CR, Real-World)[5] | 70% (CR, Real-World)[6], 82.5% (sCR, CARTITUDE-1)[9] |
| Partial Response (PR) | 50% (n=4)[3][4] | Not explicitly stated in summary | 12.4% (Very Good PR), 3.1% (PR) (CARTITUDE-1)[9] |
| Progression-Free Survival (PFS) | Data not yet mature | Median 8.8 months (Real-World)[5] | 12-month PFS rate of 68% (Real-World)[6], Median 34.9 months (CARTITUDE-1)[9] |
| Minimal Residual Disease (MRD) Negativity | Achieved in bone marrow by day 28 in patients with partial response[4] | Not a primary endpoint in all cited studies | 62% (10^-5) in CARTITUDE-4[8] |
| Patient Population | Relapsed/refractory multiple myeloma, previously treated with at least two other therapies[3] | Relapsed/refractory multiple myeloma, heavily pretreated (median 7 prior lines of therapy)[5] | Relapsed/refractory multiple myeloma, heavily pretreated[6][9] |
Experimental Protocols
ESO-T01 Phase 1 Clinical Trial (NCT06691685)
-
Study Design: A multi-center, single-arm, open-label, dose-escalation clinical trial.[1]
-
Objective: To evaluate the safety, tolerability, and preliminary clinical activity of a single intravenous infusion of ESO-T01 in patients with multiple myeloma.[1]
-
Patient Population: Up to 24 patients with relapsed/refractory multiple myeloma.[1][3]
-
Intervention: A single intravenous infusion of ESO-T01. The initial dose level was 0.25x10^9 transducing units per patient.[1] Notably, the first patient received the infusion without prior lymphodepleting chemotherapy.[1]
-
Primary Endpoints: Incidence and severity of cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS), dose-limiting toxicities, and treatment-associated adverse effects.[1]
-
Key Efficacy Assessments: Tumor response was evaluated based on the reduction of cancerous lesions and malignant blood cells in the bone marrow.[3] Minimal residual disease in the bone marrow was also assessed.[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for in vivo CAR-T therapy and the general workflow of the ESO-T01 clinical trial.
Caption: Mechanism of ESO-T01 in vivo CAR-T therapy.
Caption: High-level workflow of the ESO-T01 Phase 1 clinical trial.
References
- 1. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. cgtlive.com [cgtlive.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A Clinical Study to Evaluate the Safety and Efficacy of ESO-T01 in Treating Relapsed/Refractory Multiple Myeloma. [clin.larvol.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. onclive.com [onclive.com]
- 7. Abecma (idecabtagene vicleucel) Reduced the Risk of Disease Progression or Death by 51% Versus Standard Regimens in Earlier Lines of Therapy for Relapsed and Refractory Multiple Myeloma Based on Results from Phase 3 KarMMa-3 Study - BioSpace [biospace.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. rarecancernews.com [rarecancernews.com]
A Head-to-Head Showdown: UU-T01 and Other Tcf4 Interaction Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UU-T01 and other prominent inhibitors of the Tcf4/β-catenin interaction, a critical nexus in oncogenic signaling pathways. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies for key assays.
The interaction between β-catenin and T-cell factor 4 (Tcf4) is a downstream bottleneck in the canonical Wnt signaling pathway. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. A growing arsenal (B13267) of small molecule inhibitors has been developed to disrupt this protein-protein interaction, with this compound being a notable contender. This guide delves into a comparative analysis of this compound against other key inhibitors: LF3, GB1874, BC21, and HI-B1, presenting quantitative data, experimental protocols, and pathway visualizations to aid in research and development decisions.
Quantitative Performance of Tcf4 Interaction Inhibitors
To facilitate a clear comparison, the following tables summarize the reported inhibitory activities of this compound and its counterparts. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Target Interaction | Biochemical Assay | Ki / IC50 (µM) | Reference |
| This compound | β-catenin/Tcf4 | Fluorescence Polarization (FP) | Ki = 3.14 | [1] |
| AlphaScreen | Ki = 7.6 | |||
| LF3 | β-catenin/Tcf4 | AlphaScreen | IC50 < 2 | [2] |
| ELISA | IC50 < 2 | [2] | ||
| BC21 | β-catenin/Tcf4 | Fluorescence Polarization (FP) | IC50 = 5.0 | |
| HI-B1 | β-catenin/Tcf4 | TOP-Flash Reporter Assay | IC50 ≈ 13 (DLD1 cells) | |
| GB1874 | β-catenin/Tcf4 | Surface Plasmon Resonance (SPR) | IC50 = 24 | [3] |
| Inhibitor | Direct Binding to β-catenin | Cell-Based Assay | IC50 (µM) | Cell Line | Reference |
| This compound | KD = 0.531 µM (ITC) | - | - | - | [4] |
| LF3 | - | TOP-Flash Reporter Assay | Potent Inhibition | HCT116 | [2] |
| BC21 | - | TOP-Flash Reporter Assay | - | HCT116 | |
| HI-B1 | Direct binding confirmed | TOP-Flash Reporter Assay | ~13 | DLD1 | [4] |
| GB1874 | KD determined by SPR | TOP-Flash Reporter Assay | Effective Inhibition | - | [3][5] |
In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings | Reference |
| HI-B1 | Colon cancer patient-derived xenograft (PDX) | Inhibited tumor growth in a β-catenin expression-dependent manner. | [4][6] |
| GB1874 | Colorectal cancer xenografts (HCT116) | Inhibited tumor growth in vivo. | [3][5] |
| LF3 | SW480 xenotransplanted tumors in mice | Inhibited tumor growth and promoted differentiation without systemic toxicity. | [2] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to ensure a comprehensive understanding of the presented data.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the disruption of the interaction between a fluorescently labeled Tcf4 peptide and β-catenin by a test inhibitor. Inhibition is detected as a decrease in the polarization of the emitted light.
Protocol:
-
Reagents:
-
Fluorescein-labeled Tcf4 peptide (e.g., FITC-Tcf4).
-
Recombinant β-catenin protein.
-
Test inhibitors (e.g., this compound, BC21).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Procedure:
-
In a 96-well black plate, combine the FITC-Tcf4 probe and β-catenin at optimized concentrations.
-
Add serial dilutions of the test inhibitor.
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
AlphaScreen Assay
Principle: This bead-based proximity assay measures the interaction between two molecules. Donor and acceptor beads are brought into close proximity by the interacting partners, leading to a luminescent signal. Inhibitors of the interaction cause a decrease in the signal.[9][10]
Protocol:
-
Reagents:
-
GST-tagged β-catenin and His-tagged Tcf4 proteins.
-
Streptavidin-coated donor beads and anti-GST acceptor beads.
-
Test inhibitors (e.g., this compound, LF3).
-
Assay buffer.
-
-
Procedure:
-
Incubate GST-β-catenin and His-Tcf4 with the test inhibitor in a 384-well plate.
-
Add anti-GST acceptor beads and incubate.
-
Add streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to controls.
-
Determine the IC50 or Ki value from the dose-response curve.[2]
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11][12]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the protein (e.g., β-catenin) and the ligand (e.g., this compound) in the same dialysis buffer to minimize heats of dilution.
-
Determine accurate concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the protein into the sample cell and the ligand into the injection syringe of the ITC instrument.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model to determine the KD, n, and ΔH.[13]
-
TOP-Flash Reporter Assay
Principle: This cell-based assay measures the transcriptional activity of the Tcf/β-catenin complex. Cells are transfected with a reporter plasmid containing Tcf/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to increased luciferase expression.[14][15]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HCT116).
-
Co-transfect the cells with a TOP-Flash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
Treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl or CHIR99021) in the presence of varying concentrations of the test inhibitor.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the TOP-Flash (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[16]
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of these inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for inhibitor characterization.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Covalent and Non-Covalent Targeting of the Tcf4/β-Catenin Strand Interface with β-Hairpin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. benchchem.com [benchchem.com]
- 15. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 16. TOPFlash Wnt/β-catenin HEK293 Reporter Cell Lines | LipExoGen Biotech [lipexogen.com]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Novel Compound UU-T01
For Immediate Release
In the fast-paced environment of scientific discovery, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the disposal of the novel compound UU-T01, developed for researchers, scientists, and drug development professionals. As this compound is a newly synthesized compound, it lacks specific disposal protocols. Therefore, it must be treated as hazardous waste, adhering to the most stringent safety measures until its properties are fully characterized.
I. Immediate Safety and Pre-Disposal Planning
Before initiating any disposal procedures, a thorough risk assessment is crucial. The unknown nature of this compound necessitates a cautious approach.
A. Personal Protective Equipment (PPE):
A minimum standard of PPE must be worn at all times when handling this compound. This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemically resistant apron. |
| Respiratory | A fume hood or other appropriate ventilation. |
B. Spill Management:
An appropriate spill kit should be readily accessible. Given the unknown reactivity of this compound, a universal spill kit capable of handling acids, bases, and organic solvents is recommended.
C. Waste Segregation:
From the outset, this compound waste must be segregated from all other waste streams to prevent accidental reactions.
II. Operational Disposal Plan: A Step-by-Step Protocol
The following protocol outlines the process for the safe disposal of this compound.
1. Waste Characterization (To the Best of Your Ability):
While a full characterization may not be feasible, all available data on this compound should be documented. This includes:
-
Physical State: Solid, liquid, or gas.
-
Known Reactivity: Any observed reactions with other chemicals, air, or water.
-
Solubility: Known solvents for this compound.
-
Toxicity Data: Any preliminary toxicity data.
2. Container Selection and Labeling:
Proper containment is a critical step in safe disposal.
-
Container Requirements:
-
The container must be compatible with the chemical composition of this compound.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Do not overfill containers; a general guideline is to fill to no more than two-thirds of the container's volume.[1]
-
-
Labeling:
-
All old labels on the container must be removed or completely obscured.[1]
-
The new label must be clearly marked with the following information:
-
"Hazardous Waste"
-
The name of the compound: "this compound"
-
The date of accumulation.
-
The principal investigator's name and contact information.
-
The physical state of the waste.
-
-
3. Waste Accumulation and Storage:
-
Segregation: Store this compound waste separately from incompatible chemicals.
-
Secondary Containment: Liquid waste must be stored in secondary containment to prevent spills.[1]
-
Storage Area: The designated waste storage area should be clean and free of non-waste materials.[1]
4. Requesting Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal. Provide them with all the information you have gathered about this compound.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
III. Experimental Protocols: Decontamination
In the event of a spill or for the cleaning of reusable labware, a decontamination protocol is essential.
A. Decontamination of Surfaces:
-
Initial Cleaning: Absorb the bulk of the spill using an appropriate absorbent material from your spill kit.
-
Washing: Wash the surface with a detergent solution.
-
Rinsing: Rinse the surface thoroughly with water.
-
Solvent Rinse: If this compound is soluble in a specific solvent, a final rinse with that solvent may be appropriate, provided it is safe to do so.
B. Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the majority of the this compound.
-
Soaking: Soak the glassware in a detergent solution.
-
Scrubbing: Use a brush to scrub the glassware.
-
Final Rinses: Rinse with tap water, followed by a final rinse with deionized water.
IV. Mandatory Visualizations
To further clarify the disposal process, the following diagrams illustrate the key workflows and decision-making pathways.
Caption: This diagram illustrates the sequential workflow for the proper disposal of the novel compound this compound, from initial identification to final pickup.
Caption: This decision pathway outlines the logical steps for determining the appropriate disposal route for this compound based on its characterization status.
References
- 1. Hazardous Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 2. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 3. Waste Disposal and Management | Environmental Health and Safety | The University of Vermont [uvm.edu]
Essential Safety and Logistical Information for Handling UU-T01
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of the novel compound UU-T01. The following procedures are designed to minimize risk and ensure the safety of all laboratory personnel. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Risk Assessment
As this compound is a novel compound, a full toxicological profile is not yet available. Therefore, it must be handled with the utmost caution, assuming it is hazardous. Potential risks include, but are not limited to, skin and eye irritation, respiratory tract irritation, and unknown systemic effects. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound.[1][2][3] The following table summarizes the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable lab coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- N95 or higher respirator | To prevent inhalation of fine particles and skin contact. |
| Dissolution and Solution Preparation | - Disposable lab coat- Nitrile gloves- Chemical splash goggles | To protect against splashes and direct skin contact. |
| In-vitro and In-vivo Experiments | - Disposable lab coat or gown- Nitrile gloves- Safety glasses or face shield | To prevent contamination of experiments and protect personnel from splashes. |
| Waste Disposal | - Disposable lab coat- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles or face shield | To protect against splashes and contact with concentrated waste. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Pre-Handling Procedures
-
Consult Safety Data Sheet (SDS): Always review the most current version of the this compound SDS before beginning work.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in good working order.
-
Prepare Work Area: Designate a specific area for handling this compound. This area should be clean, well-ventilated, and equipped with a chemical fume hood if there is a risk of aerosol generation.
-
Assemble Materials: Gather all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Don PPE: Put on all required PPE as specified in the table above.[4]
Handling Procedures
-
Weighing: All weighing of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood.
-
Solution Preparation: When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
-
Experimental Use: Handle all solutions containing this compound within a fume hood or biosafety cabinet as appropriate for the experiment.
-
Transport: When moving this compound, whether in solid or solution form, use a secondary container to prevent spills.
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate and validated cleaning agent.
-
Waste Disposal: Dispose of all waste contaminated with this compound according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.[4] Dispose of single-use PPE in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe work environment.
| Waste Type | Disposal Procedure | Container Type |
| Solid this compound Waste | Collect in a dedicated, sealed container. Label clearly as "Hazardous Waste: this compound". | Lined, puncture-resistant container. |
| Liquid Waste (Solutions containing this compound) | Collect in a dedicated, sealed container. Do not mix with other chemical waste unless compatibility is confirmed. Label clearly. | Leak-proof, screw-cap container. |
| Contaminated Sharps | Dispose of immediately in a designated sharps container. | Puncture-proof sharps container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a dedicated, lined biohazard bag or container. | Lined, puncture-resistant container. |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. | Lined, sealed waste container. |
Experimental Protocols and Visualizations
To ensure clarity and procedural consistency, the following diagrams illustrate key workflows and decision-making processes for handling this compound.
Caption: General workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision-making flowchart for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
